L-Thyroxine sodium xhydrate
Description
Properties
CAS No. |
25416-65-3 |
|---|---|
Molecular Formula |
C15H12I4NNaO5 |
Molecular Weight |
816.87 g/mol |
IUPAC Name |
sodium;4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate;hydrate |
InChI |
InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1 |
InChI Key |
ANMYAHDLKVNJJO-LTCKWSDVSA-M |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.O.[Na] |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.O.[Na] |
Other CAS No. |
31178-59-3 55-03-8 |
Pictograms |
Health Hazard |
Synonyms |
3,5,3',5'-Tetraiodothyronine Berlthyrox Dexnon Eferox Eltroxin Eltroxine Euthyrox Eutirox L Thyrox L Thyroxin beta L Thyroxin Henning L Thyroxine L Thyroxine Roche L-3,5,3',5'-Tetraiodothyronine L-Thyrox L-Thyroxin beta L-Thyroxin Henning L-Thyroxine L-Thyroxine Roche Lévothyrox Levo T Levo-T Levothroid Levothyroid Levothyroxin Deladande Levothyroxin Delalande Levothyroxine Levothyroxine Sodium Levoxine Levoxyl Novothyral Novothyrox O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine Oroxine Sodium Levothyroxine Synthroid Synthrox T4 Thyroid Hormone Thevier Thyrax Thyroid Hormone, T4 Thyroxin Thyroxine Tiroidine Tiroxina Leo Unithroid |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of L-Thyroxine Sodium x-hydrate for Research Professionals
This document provides an in-depth overview of the chemical and physical properties of L-Thyroxine sodium x-hydrate, a synthetic thyroid hormone critical in research and pharmaceutical applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its biological pathways and analytical workflows.
Core Chemical and Physical Properties
L-Thyroxine sodium x-hydrate is the sodium salt of the levo-isomer of thyroxine (T4). It is a critical compound for treating hypothyroidism and is used in research to induce hyperthyroidism in animal models.[1] The hydration state of the molecule can vary, which affects its molecular weight and other physical properties. Anhydrous levothyroxine sodium is known to be hygroscopic.[2] Proper storage in tight, light-resistant containers is essential.[3]
Quantitative data regarding the properties of L-Thyroxine sodium in its various hydrated forms are summarized below.
| Property | Data |
| Chemical Names | Levothyroxine Sodium, L-T4 Sodium, Monosodium L-thyroxine hydrate |
| CAS Number | 6106-07-6 (pentahydrate)[4][5], 55-03-8 (anhydrous)[2][3], 31178-59-3 (monohydrate)[2], 25416-65-3 (hydrate)[3] |
| Molecular Formula | C₁₅H₁₀I₄NNaO₄ (anhydrous)[2][6], C₁₅H₁₂I₄NNaO₅ (monohydrate)[7], C₁₅H₂₀I₄NNaO₉ (pentahydrate)[1] |
| Molecular Weight | 798.85 g/mol (anhydrous)[6][8], 816.87 g/mol (monohydrate)[7][9], 888.93 g/mol (pentahydrate)[1][5] |
| Appearance | Almost white or slightly colored, odorless, crystalline powder.[2][10] |
| Melting Point | 231-233 °C[4], 207-210 °C (decomposes)[5][11] |
| Solubility | Very slightly soluble in water (0.15 g/L at 25°C)[8][11]; slightly soluble in ethanol[2][8]; soluble in dilute solutions of alkali hydroxides and mineral acids.[2][8][10] Soluble in 4M NH₄OH in methanol (50 mg/mL).[5] |
| Storage Conditions | Store in a tightly closed container, protected from light[2], at -20°C for long-term stability.[5] |
| Stability | Stable under recommended storage conditions.[10] May develop a slight pink tinge on exposure to light.[10] The dehydration of the pentahydrate form can lead to chemical instability and oxidation.[12] |
| pKa Values | 2.2, 6.7, 10.1[13] |
| Specific Rotation | -5° to -6° (Test solution: 30 mg/mL in a 2:1 mixture of alcohol and 1N sodium hydroxide).[3] |
Mechanism of Action and Signaling Pathway
L-Thyroxine (T4) is a prohormone that requires conversion to the more biologically active triiodothyronine (T3) to exert its physiological effects.[4][14] This conversion is primarily carried out by deiodinase enzymes in peripheral tissues like the liver and kidneys.[4][15] T3 then enters the cell nucleus and binds to thyroid hormone receptors (TRs), which are attached to DNA.[16][17] This hormone-receptor complex activates the transcription of specific genes, leading to the synthesis of messenger RNA (mRNA) and subsequently, proteins that regulate a wide array of metabolic processes.[16][17] These processes are essential for normal growth, development, and the maturation of the central nervous system.[16]
Experimental Protocols for Analysis
The quantification of L-Thyroxine sodium in pharmaceutical formulations and biological matrices is critical due to its narrow therapeutic index.[18] High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical method for its estimation, offering optimal separation and resolution.[19][20]
This protocol outlines a common methodology for the analysis of L-Thyroxine sodium in pharmaceutical tablets, adapted from multiple validated methods.[19][21]
1. Materials and Reagents:
-
L-Thyroxine Sodium Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Pharmaceutical tablets for analysis
2. Standard and Sample Preparation:
-
Sample Diluent: Prepare a 0.01 M methanolic NaOH solution.[21] L-Thyroxine is sensitive, and this diluent helps maintain its stability.
-
Standard Stock Solution: Accurately weigh and dissolve L-Thyroxine Sodium RS in the sample diluent to achieve a known concentration (e.g., 200 µg/mL).[18]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase or diluent to create a calibration curve over a relevant concentration range (e.g., 0.08-0.8 µg/mL for dissolution samples).[19]
-
Assay Preparation: Weigh and finely powder a number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of L-Thyroxine Sodium, into a suitable volumetric flask. Add the sample diluent, sonicate or mix to dissolve the active ingredient, and dilute to volume. Centrifuge or filter the solution to remove insoluble excipients before injection.[3]
3. Chromatographic Conditions:
-
The conditions for HPLC analysis can vary. A summary of typical parameters from published methods is provided in the table below. The selection of column, mobile phase, and detector wavelength is crucial for achieving desired sensitivity and separation from degradation products and excipients.[21]
| Parameter | Condition 1[21] | Condition 2[19] | Condition 3[18] |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | RP-18 (e.g., 125 x 4 mm, 5 µm) | HiQ sil NH₂ (Ion Exchange) |
| Mobile Phase | Acetonitrile : 0.1% TFA in water (gradient elution) | Methanol : 0.1% Phosphoric acid in water (70:30, v/v) | Acetonitrile : Acetate buffer pH 4.25 (55:45, v/v) |
| Flow Rate | 0.8 mL/min | 1.5 mL/min | 1.2 mL/min |
| Detection (UV) | 223 nm | 225 nm | 252 nm |
| Column Temp. | 25°C | Not specified | Ambient |
| Injection Vol. | Not specified | Not specified | 20 µL |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of L-Thyroxine in the sample preparation by interpolating its peak area from the linear regression of the calibration curve.
-
Calculate the amount of L-Thyroxine Sodium per tablet and assess for content uniformity and potency against pharmacopeial standards.
Dissolution testing is performed to ensure batch-to-batch quality and predict in vivo performance.
1. Apparatus:
-
USP Dissolution Apparatus 2 (Paddle).
2. Dissolution Medium:
-
The choice of medium is critical as L-Thyroxine solubility is pH-dependent.[22] Common media include:
3. Procedure:
-
Place one tablet in each dissolution vessel containing the pre-warmed medium (37°C).
-
Begin rotation of the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 10, 15, 30, 45, 60 minutes).
-
Analyze the withdrawn samples for L-Thyroxine concentration using a validated HPLC method as described above.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Standard Experimental Workflow
The following diagram illustrates a typical workflow for the quality control analysis of L-Thyroxine sodium in a pharmaceutical tablet formulation. This process ensures that the final product meets the required specifications for potency and purity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. digicollections.net [digicollections.net]
- 3. uspbpep.com [uspbpep.com]
- 4. Levothyroxine - Wikipedia [en.wikipedia.org]
- 5. synthetic (organic), ≥98% (HPLC), Thyroid hormone, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Levothyroxine Sodium | C15H10I4NNaO4 | CID 23666112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Levothyroxine sodium hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Sodium levothyroxine | 25416-65-3 [chemicalbook.com]
- 9. Levothyroxine sodium monohydrate | C15H12I4NNaO5 | CID 23667619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Levothyroxine sodium | CAS#:25416-65-3 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Does Levothyroxine Do? Its Mechanism of Action Explained - GoodRx [goodrx.com]
- 15. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]
- 16. Levothyroxine Sodium (levothyroxine sodium) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 17. pfizermedical.com [pfizermedical.com]
- 18. Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism [pharmacia.pensoft.net]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmaceutical Studies of Levothyroxine Sodium Hydrate Suppository Provided as a Hospital Preparation [jstage.jst.go.jp]
- 23. In vitro dissolution and in vivo bioavailability of commercial levothyroxine sodium tablets in the hypothyroid dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of L-Thyroxine Sodium Salt Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of L-Thyroxine sodium salt pentahydrate, a synthetic thyroid hormone vital for the treatment of hypothyroidism. This document details the chemical synthesis pathways, experimental protocols for characterization, and key physicochemical properties to support research, development, and quality control of this critical active pharmaceutical ingredient (API).
Introduction
L-Thyroxine (levothyroxine, T4) is a synthetically manufactured hormone that is chemically identical to the endogenous thyroxine produced by the thyroid gland.[1] It is primarily used to treat hypothyroidism, a condition characterized by an underactive thyroid gland.[1] The sodium salt pentahydrate form of L-Thyroxine is the preferred form for pharmaceutical formulations due to its enhanced stability and solubility.[2] This guide will delve into the intricate processes of its creation and the analytical techniques employed to ensure its purity, identity, and quality.
Synthesis of L-Thyroxine Sodium Salt Pentahydrate
The industrial synthesis of L-Thyroxine sodium salt pentahydrate has evolved from classical methods to more refined processes that ensure high purity and yield. The synthesis generally starts from the amino acid L-tyrosine.[3] Key stages in the synthesis involve iodination and a coupling reaction to form the characteristic diphenyl ether structure of thyroxine.
A common synthetic approach begins with the iodination of L-tyrosine to produce 3,5-diiodo-L-tyrosine. This intermediate then undergoes a series of reactions, including protection of the amino and carboxyl groups, before the critical coupling step. Finally, deprotection and conversion to the sodium salt, followed by crystallization, yield the pentahydrate form.
One patented method involves the following key transformations:[4][5]
-
Copper Complexation of 3,5-Diiodo-L-Tyrosine: 3,5-Diiodotyrosine dihydrate is reacted with an aqueous solution of copper sulfate to form a copper complex. This step serves to protect the amino and carboxyl groups of the diiodotyrosine.[4][5]
-
Coupling Reaction: The copper complex of 3,5-diiodo-L-tyrosine is then coupled with a substituted iodonium salt, such as bis(p-anisyl)iodonium iodide, in the presence of a base like diisopropylamine in a suitable solvent like n-butanol. This reaction forms the diphenyl ether linkage.[4][5]
-
Demethylation: The resulting intermediate is demethylated using a mixture of acetic acid and hydroiodic acid to yield 3,5-diiodothyronine.[4]
-
Iodination: The 3,5-diiodothyronine is then iodinated to introduce the final two iodine atoms, forming L-Thyroxine.[5]
-
Formation of the Sodium Salt and Crystallization: The crude L-Thyroxine is converted to its disodium salt and then acidified to purify it. The purified L-Thyroxine is subsequently converted to the sodium salt using sodium hydroxide and crystallized from a suitable solvent system to obtain the pentahydrate form.[4][5]
Experimental Protocol: Synthesis via 3,5-Diiodo-L-Tyrosine Copper Complex[5]
Step 1: Preparation of 3,5-Diiodo-L-Tyrosine Copper Complex
-
To a round-bottom flask, add 1200 mL of water and 15.01 g of sodium hydroxide at 20-25°C and stir until a clear solution is obtained.
-
Add 100 g of 3,5-diiodotyrosine dihydrate to the solution and stir for one hour to get a clear solution.
-
Prepare a copper sulfate solution by dissolving 35.94 g of copper sulfate in 225 mL of water at 40°C.
-
Add the copper sulfate solution to the reaction mixture over a period of 1 hour while maintaining the temperature at 20-25°C.
-
Stir the reaction mixture for an additional hour.
-
Filter the resulting precipitate, wash with 1500 mL of demineralized water, and dry under vacuum at 55-60°C to obtain the 3,5-diiodo-L-tyrosine copper complex.
Step 2: Coupling Reaction
-
Charge a round-bottom flask with 100 g of the 3,5-diiodo-L-tyrosine copper complex and 1200 mL of water.
-
Slowly add 1460 mL of n-butanol over 30-45 minutes at 20-25°C.
-
Add 36.6 g of diisopropylamine at 20°C, followed by 92 g of bis(p-anisyl)iodonium iodide at 20-25°C.
-
Heat the reaction mixture to 90°C and maintain for 2 hours.
-
Cool the mixture to 20°C and add 278 mL of toluene.
-
Add 226 mL of 10% aqueous citric acid solution at 20-30°C and stir for 2 hours.
Step 3: Iodination and Purification
-
The intermediate from the coupling reaction is further processed (details not fully specified in a single public source) and then iodinated.
-
A general iodination procedure involves dissolving the 3,5-diiodothyronine intermediate in a suitable solvent and treating it with an iodine source.
-
After the reaction, the crude L-Thyroxine is precipitated, filtered, and washed.
Step 4: Formation of L-Thyroxine Sodium Salt Pentahydrate
-
The purified L-Thyroxine is suspended in a suitable solvent like n-butanol.
-
A solution of sodium hydroxide is added to form the sodium salt.
-
The mixture is heated and then cooled to induce crystallization.
-
The resulting crystals of L-Thyroxine sodium salt pentahydrate are filtered, washed with a suitable solvent (e.g., 1-propanol), and dried under vacuum.[4]
References
- 1. tsijournals.com [tsijournals.com]
- 2. Buy L-Thyroxine sodium salt pentahydrate | 6106-07-6 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. EP3024326B1 - Novel process for the preparation of levothyroxine sodium - Google Patents [patents.google.com]
- 5. US9428444B2 - Process for the preparation of levothyroxine sodium - Google Patents [patents.google.com]
Understanding the Pharmacokinetics of Levothyroxine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the pharmacokinetics of levothyroxine (L-T4), a synthetic thyroid hormone, in key animal models used in preclinical and veterinary research. Understanding the absorption, distribution, metabolism, and excretion (ADME) of levothyroxine is critical for the development of effective therapeutic strategies for hypothyroidism and for accurately interpreting toxicological and pharmacological studies.
Pharmacokinetic Profiles in Key Animal Models
The pharmacokinetic properties of levothyroxine exhibit significant variability among different animal species. These differences are crucial for dose selection and for the extrapolation of animal data to human clinical scenarios.
Dogs
Dogs are a common model for studying hypothyroidism as the condition occurs naturally in this species. However, their pharmacokinetic profile differs notably from humans, particularly in terms of elimination rate.[1]
-
Absorption : Orally administered levothyroxine is absorbed from the gastrointestinal tract with a time to maximum concentration (Tmax) of approximately 3 to 5 hours.[2][3] The bioavailability of an oral solution has been reported to be around 22%, while tablet formulations have a relative bioavailability of about 50% of the oral solution.[2][4] Co-administration with food can significantly impair absorption, reducing its rate and extent by about 45%.[2][4]
-
Distribution : Like in other species, levothyroxine is highly bound to plasma proteins (over 99%), with the unbound "free" fraction being metabolically active.[5][6]
-
Metabolism and Excretion : The half-life (t½) of levothyroxine in dogs is considerably shorter than in humans, averaging between 10 and 16 hours.[2][7] This rapid elimination is a key reason why dogs require substantially higher doses of levothyroxine compared to humans.[1] Clearance can be dose-dependent, with faster elimination observed at higher dosages.[8][9] It is also important to note that pharmacokinetic variables can be highly individualized among dogs.[8]
Table 1: Quantitative Pharmacokinetic Parameters of Levothyroxine in Dogs
| Parameter | Value | Condition | Formulation | Reference |
| Tmax (Time to Maximum Concentration) | ~3 hours | Healthy Dogs | Oral Solution | [2][4] |
| ~5 hours | Hypothyroid Dogs | Oral Solution | [3][7] | |
| t½ (Half-life) | ~11.6 hours | Healthy Dogs (IV) | Intravenous | [2][4] |
| ~11.8 hours | Hypothyroid Dogs | Oral Solution | [3][7] | |
| Bioavailability | ~22% | Healthy Dogs | Oral Solution | [2][4] |
| Effect of Food on Absorption | ~45% decrease | Healthy Dogs | Oral Solution | [2][4] |
Rats
Rats are a standard model in preclinical pharmacology and toxicology. Their handling of levothyroxine shows different absorption characteristics compared to dogs.
-
Absorption : The oral bioavailability of levothyroxine in rats is estimated to be around 60-65%.[10][11] The primary sites of absorption are the jejunum and upper ileum.[5][12]
-
Distribution : Following intravenous administration, levothyroxine shows limited penetrability across the blood-brain barrier.[11]
-
Metabolism and Excretion : The liver is the principal site for the metabolism of thyroid hormones.[12] A significant pathway for excretion in rats is through the bile, where levothyroxine glucuronide is excreted.[11] Following intraperitoneal administration, roughly equal amounts of radioactivity from labeled levothyroxine are recovered in urine and feces.[11]
Table 2: Quantitative Pharmacokinetic Parameters of Levothyroxine in Rats
| Parameter | Value | Condition | Formulation | Reference |
| Oral Bioavailability | ~60% | Normal Rats | Oral (¹³¹I-L-T4) | [11] |
| 64.6% | Normal Rats | Oral (¹³¹I-L-T4) | [10] | |
| 63.0% | Hypothyroid Rats | Oral (¹³¹I-L-T4) | [10] | |
| LD50 (Lethal Dose, 50%) | 20 mg/kg | N/A | Oral | [13] |
Mice
Studies in mice have revealed strain-dependent differences in levothyroxine metabolism, which can have implications for research outcomes.
-
Metabolism and Excretion : A comparative study found a less rapid rate of excretion of iodine-131 (from labeled thyroxine) in C3H mice compared to C57 mice.[14] The mean lifetime of thyroxine iodine in the body was calculated to be 30 hours in C3H mice, whereas it was only 17 hours in the C57 strain, indicating a slower turnover in the C3H strain.[14]
Experimental Protocols and Methodologies
Standardized protocols are essential for generating reliable and comparable pharmacokinetic data. Below are summaries of typical experimental designs and analytical methods cited in the literature.
Experimental Workflow for a Pharmacokinetic Study
A typical workflow for assessing the pharmacokinetics of levothyroxine in an animal model involves several key stages, from animal preparation to data analysis.
Caption: General workflow for a typical animal pharmacokinetic study.
Protocol 1: Oral Bioavailability Study in Dogs
This protocol is based on methodologies for assessing levothyroxine pharmacokinetics in healthy or hypothyroid dogs.[2][7]
-
Animals : Use of purpose-bred dogs (e.g., Beagles) or client-owned dogs with naturally occurring hypothyroidism.[3][4]
-
Housing and Diet : Animals are housed individually and acclimated. Feeding times are strictly controlled due to the known impact of food on levothyroxine absorption.[4]
-
Study Design : A crossover design is often employed, where each dog receives different formulations (e.g., oral solution, tablet) or treatments (e.g., fed vs. fasted) with a washout period in between.[2]
-
Dosing : A specific dose, such as 20 or 40 µg/kg, of levothyroxine is administered orally.[2][3] For intravenous administration to determine absolute bioavailability, a lower dose is infused.
-
Blood Sampling : Blood samples are collected from a peripheral vein (e.g., jugular) into heparinized or EDTA tubes at multiple time points before and after dosing (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 10, 24, and 34 hours).[7]
-
Sample Processing : Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[7]
Protocol 2: Analytical Method for Plasma Quantification (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for quantifying levothyroxine in plasma samples. The following is a representative method developed for rat plasma.[15][16]
-
Sample Preparation (Protein Precipitation) : To 100 µL of rat plasma, a larger volume (e.g., 500-900 µL) of acetonitrile is added to precipitate plasma proteins.[16] The mixture is vortexed and then centrifuged at high speed.
-
Supernatant Collection : The clear supernatant containing the levothyroxine is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Conditions :
-
Column : A reverse-phase C18 column (e.g., Xselect CSH™ C18, 3.0 x 150 mm, 3.5 µm) is used.[15][16]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 65:35 v/v) with an additive like 0.1% trifluoroacetic acid (TFA) is employed.[15]
-
Flow Rate : A typical flow rate is 1.0 to 1.2 mL/min.[17][18]
-
Detection : UV detection is performed at a wavelength of 225 nm or 252 nm.[17][18]
-
-
Quantification : A calibration curve is generated using standard solutions of levothyroxine of known concentrations (e.g., 0.5–1000 ng/mL).[15][16] The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve. The lower limit of quantification (LLOQ) for such methods can be as low as 1.33 ng/mL.[15][16]
Signaling Pathways and Mechanism of Action
Levothyroxine (T4) itself is a prohormone. Its primary physiological effects are mediated after its conversion to the more active form, triiodothyronine (T3).[5][19] The actions of thyroid hormones are complex, involving both genomic and non-genomic pathways.
Genomic and Non-Genomic Signaling
The classical mechanism of thyroid hormone action is genomic. T3 enters the cell nucleus and binds to thyroid hormone receptors (TRs), which in turn bind to specific DNA sequences called thyroid hormone response elements (TREs).[20][21] This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular metabolism.[21]
In addition to the nuclear pathway, thyroid hormones can elicit rapid, non-genomic effects by binding to receptors on the plasma membrane, such as integrin αvβ3.[13][22] This can activate intracellular signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation and angiogenesis.[13]
Caption: Genomic and non-genomic signaling pathways of thyroid hormones.
Upstream Regulation via TSH
The synthesis and release of thyroid hormones are controlled by the Thyroid-Stimulating Hormone (TSH) from the pituitary gland. TSH binds to the TSH receptor (TSHR) on thyroid follicular cells, activating G-protein-coupled signaling cascades.[23][24] This primarily involves two pathways:
-
cAMP Pathway : Activation of Gs protein stimulates adenylate cyclase, leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[23][24]
-
PLC Pathway : Activation of Gq protein stimulates Phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and Protein Kinase C (PKC) activation.[23]
Both pathways converge to stimulate all steps of thyroid hormone production.[24][25]
Caption: Upstream regulation of thyroid hormone synthesis by TSH.
References
- 1. Levothyroxine for dogs: Dosage and safety [singlecare.com]
- 2. Pharmacokinetics of total thyroxine in dogs after administration of an oral solution of levothyroxine sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmi.net [avmi.net]
- 4. researchgate.net [researchgate.net]
- 5. Levothyroxine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Pharmacokinetics of Total Thyroxine after Repeated Oral Administration of Levothyroxine Solution and its Clinical Efficacy in Hypothyroid Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. [PDF] Pharmacokinetics of L-thyroxine after its oral administration in dogs. | Semantic Scholar [semanticscholar.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Levothyroxine – Rat Guide [ratguide.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development and validation of a high-performance liquid chromatography method for levothyroxine sodium quantification in plasma for pre-clinical evaluation of long-acting drug delivery systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. pure.qub.ac.uk [pure.qub.ac.uk]
- 17. Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism [pharmacia.pensoft.net]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. pfizermedical.com [pfizermedical.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of L-Thyroxine's Effects on Gene Transcription: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thyroxine (T4), the prohormone of the biologically active thyroid hormone triiodothyronine (T3), plays a critical role in regulating metabolism, growth, and development. Its influence on cellular function is primarily mediated through the modulation of gene transcription. This technical guide provides a comprehensive overview of the core mechanisms by which L-Thyroxine and its active form, T3, impact gene expression, with a focus on both genomic and non-genomic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Core Mechanisms of Action
Thyroid hormones exert their effects on gene expression through two principal pathways:
-
Genomic Pathway: This classical mechanism involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors.[1][2] In the liver, the TRβ isoform is predominant. The T3-TR complex forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][2]
-
Non-Genomic Pathway: Thyroid hormones can also initiate rapid signaling events that are independent of nuclear receptor-mediated transcription. This can occur through binding to receptors on the plasma membrane, such as integrin αvβ3, which can activate signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. These pathways can, in turn, influence the activity of transcription factors and other cellular processes, ultimately impacting gene expression.
Data Presentation: Quantitative Analysis of L-Thyroxine's Transcriptional Effects
The administration of L-Thyroxine and its active metabolite T3 has been shown to significantly alter the expression of a wide range of genes, particularly those involved in metabolism. The following tables summarize key quantitative data from various studies.
Table 1: Regulation of Hepatic Genes by T4 Treatment in Hypothyroid Mice
This table presents a subset of genes found to be downregulated in the liver of hypothyroid mice following treatment with T4. The data is summarized from a study confirmed by qPCR.
| Gene Symbol | Gene Name | Function | Regulation by T4 |
| Adam11 | A disintegrin and metalloproteinase domain 11 | Cell adhesion, signaling | Downregulated |
| Sgk1 | Serum/glucocorticoid regulated kinase 1 | Cell survival, ion transport | Downregulated |
| Dnaic1 | Dynein axonemal intermediate chain 1 | Ciliary and flagellar motility | Downregulated |
| Gbp6 | Guanylate binding protein 6 | Immune response | Downregulated |
Table 2: Differentially Expressed Genes in Primary Rat Hepatic Cells Treated with T3
This table lists genes identified as being significantly upregulated in primary cultures of rat hepatic cells after treatment with T3 (10⁻⁹ M for 24 hours), as determined by cDNA microarray analysis and confirmed by quantitative RT-PCR.[1]
| Gene Symbol | Gene Name | Fold Change (approx.) |
| Pdxk | Pyridoxal kinase | > 2.8 |
| Pck1 | Phosphoenolpyruvate carboxykinase 1 | > 2.8 |
| Slc17a2 | Solute carrier family 17 member 2 | > 2.8 |
Table 3: Binding Affinities of Thyroid Hormones to Thyroid Hormone Receptors
This table provides the dissociation constants (Kd) for T3 and T4 binding to thyroid hormone receptors, indicating the higher affinity of T3.
| Ligand | Receptor Isoform | Binding Affinity (Kd) |
| T3 | TRβ1 | ~0.2 nM |
| T4 | TRβ1 | ~2.0 nM |
Experimental Protocols
The following sections outline generalized methodologies for studying the effects of L-Thyroxine on gene expression.
RNA-Sequencing (RNA-Seq) for Global Gene Expression Analysis
Objective: To identify and quantify the complete set of transcripts (transcriptome) in a cell or tissue sample following L-Thyroxine treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media.
-
Treat cells with a physiological concentration of L-Thyroxine (e.g., 100 nM) or vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
-
RNA Isolation:
-
Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between L-Thyroxine-treated and control samples to identify significantly up- and down-regulated genes.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To identify the genome-wide binding sites of thyroid hormone receptors (TRs) in response to L-Thyroxine treatment.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture cells and treat with L-Thyroxine as described for RNA-Seq.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify or enzymatically digest the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the thyroid hormone receptor (e.g., anti-TRβ).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification:
-
Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA as described for RNA-Seq.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of the genome that are enriched for TR binding.
-
Annotate the peaks to identify nearby genes.
-
Perform motif analysis to identify the DNA sequence motifs recognized by the TR.
-
Luciferase Reporter Gene Assay
Objective: To functionally validate a putative thyroid hormone response element (TRE) and quantify the transcriptional activation induced by L-Thyroxine.
Methodology:
-
Plasmid Construction:
-
Clone the putative TRE sequence upstream of a minimal promoter driving the expression of a luciferase reporter gene in a suitable plasmid vector.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or a relevant liver cell line) in a multi-well plate.
-
Co-transfect the cells with the TRE-luciferase reporter plasmid, a plasmid expressing the thyroid hormone receptor (TR), and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Hormone Treatment:
-
After transfection, treat the cells with varying concentrations of L-Thyroxine or T3. Include a vehicle-only control.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity by L-Thyroxine relative to the vehicle control.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Genomic signaling pathway of L-Thyroxine in a hepatocyte.
References
Methodological & Application
Application Notes and Protocols for Preparing L-Thyroxine Sodium Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thyroxine (T4), a hormone produced by the thyroid gland, is a crucial regulator of metabolism, growth, and development.[1][2][3] In cell culture, L-Thyroxine is utilized to study its physiological effects and signaling pathways in various cell types. These application notes provide a detailed protocol for the preparation, storage, and use of L-Thyroxine sodium stock solutions to ensure reproducibility and accuracy in experimental results.
L-Thyroxine exerts its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the cellular uptake of T4 and its conversion to the more active form, triiodothyronine (T3). T3 then binds to nuclear thyroid hormone receptors (TRs), which act as ligand-dependent transcription factors to regulate the expression of target genes.[1][3][4] The non-genomic pathway is initiated at the plasma membrane, where T4 can bind to the integrin receptor αvβ3, activating signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[1][4][5]
L-Thyroxine Sodium Properties
A thorough understanding of the physicochemical properties of L-Thyroxine sodium is essential for its proper handling and use in cell culture applications. The pentahydrate form is commonly used in laboratory settings.
| Property | Value | References |
| Chemical Name | L-Thyroxine sodium salt pentahydrate | [6][7] |
| Synonyms | Levothyroxine sodium, T4 sodium salt | [7] |
| CAS Number | 6106-07-6 | [6] |
| Molecular Formula | C₁₅H₁₀I₄NNaO₄ · 5H₂O | [6] |
| Molecular Weight | 888.93 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Purity | ≥98% | [2] |
Solubility and Stability
Proper dissolution and storage are critical for maintaining the bioactivity of L-Thyroxine. Due to its hydrophobic nature, L-Thyroxine sodium is very poorly soluble in water but exhibits high solubility in dimethyl sulfoxide (DMSO).[8] The compound is also known to be sensitive to light and moisture, which can lead to its degradation.[7]
| Solvent | Solubility | References |
| Water | Insoluble / Very slightly soluble | [7] |
| Ethanol | Slightly soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL | [8] |
| 0.1 N NaOH | Soluble | [9] |
Stability Considerations:
-
Light Sensitivity: Protect from light during storage and handling.
-
Moisture Sensitivity: L-Thyroxine sodium is hygroscopic; store in a desiccated environment.
-
pH: Solubility is pH-dependent, with increased solubility in basic solutions.[9]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.[10]
Experimental Protocols
Preparation of L-Thyroxine Sodium Stock Solution (10 mg/mL in DMSO)
This protocol describes the preparation of a 10 mg/mL stock solution of L-Thyroxine sodium pentahydrate in DMSO.
Materials:
-
L-Thyroxine sodium pentahydrate powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of L-Thyroxine sodium pentahydrate powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube or vial.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
If complete dissolution is not achieved, gentle warming in a 37°C water bath for a few minutes may aid in solubilization.
-
The freshly prepared stock solution is now ready for use or for aliquoting and storage.
Sterile Filtration of Stock Solution
For applications requiring stringent sterility, the DMSO stock solution can be sterile-filtered.
Materials:
-
Prepared L-Thyroxine sodium stock solution in DMSO
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (PTFE membrane recommended for DMSO compatibility)[11]
-
Sterile, amber microcentrifuge tubes for aliquots
Procedure:
-
Draw the L-Thyroxine/DMSO stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm PTFE syringe filter to the syringe.
-
Carefully dispense the solution through the filter into sterile, amber microcentrifuge tubes.
-
Cap the tubes tightly.
Storage of Stock Solution
Proper storage is crucial to maintain the stability and activity of the L-Thyroxine stock solution.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Short-term storage: Store aliquots at -20°C for up to one month.[10]
-
Long-term storage: For storage longer than one month, store aliquots at -80°C for up to six months.[10]
-
Protection: Always store aliquots protected from light in amber tubes or wrapped in foil.
Preparation of Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
L-Thyroxine sodium stock solution (10 mg/mL in DMSO)
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw a single-use aliquot of the L-Thyroxine stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration.
-
Important: To avoid precipitation, do not add the concentrated DMSO stock directly to a large volume of aqueous medium. It is recommended to perform an intermediate dilution in a smaller volume of medium first.
-
-
Gently mix the final working solution by swirling or gentle pipetting.
-
Use the freshly prepared working solution immediately for your cell culture experiments. Do not store the diluted working solution.[12]
Typical Working Concentrations: The optimal working concentration of L-Thyroxine can vary depending on the cell type and the specific experimental goals. A typical range for in vitro studies is between 5 and 50 ng/mL.[2][13] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Signaling Pathways and Experimental Workflows
L-Thyroxine Signaling Pathways
L-Thyroxine can initiate cellular responses through two main pathways: a genomic pathway that modulates gene expression and a non-genomic pathway that triggers rapid, non-transcriptional events.
References
- 1. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 2. L-甲状腺氨酸 钠盐 五水合物 γ-irradiated, powder, BioXtra, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. KEGG PATHWAY: Thyroid hormone signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. KEGG PATHWAY: hsa04919 [genome.jp]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. digicollections.net [digicollections.net]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pharmtech.com [pharmtech.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes & Protocols: Calculating L-Thyroxine Sodium Dosage for Mouse Studies
Introduction
L-thyroxine (T4), the synthetic form of the thyroid hormone thyroxine, is a critical tool in preclinical research for modeling thyroid-related pathologies.[1] Its administration allows for the induction of hyperthyroidism or for hormone replacement in chemically-induced hypothyroid states.[2][3] Accurate dosage calculation is paramount for achieving reproducible and clinically relevant results, as the metabolic and physiological responses in mice are highly dose-dependent. These application notes provide comprehensive protocols and dosage guidelines for researchers utilizing L-thyroxine in mouse models.
Key Considerations for Dosage Calculation
Several factors must be considered to determine the appropriate L-thyroxine dosage for a mouse study:
-
Research Objective: The primary goal dictates the dosage strategy. Inducing hyperthyroidism requires supraphysiological doses, while replacement therapy in hypothyroid mice aims to restore euthyroid levels.
-
Route of Administration: The chosen route significantly impacts bioavailability, onset, and precision of dosing. Common methods include intraperitoneal (IP) injection and oral administration via drinking water.[1] IP injections offer precise dosing and rapid onset, whereas administration in drinking water is less invasive and suitable for chronic studies.[1]
-
Mouse Strain, Age, and Sex: Different mouse strains can exhibit varied metabolic responses to L-thyroxine. Age is also a critical factor, as metabolic rates change throughout the lifespan.[2] Both male and female mice have been used in studies, and sex-specific differences should be considered.[2]
-
Pharmacokinetics: L-thyroxine acts as a prohormone, being converted to the more active triiodothyronine (T3) in peripheral tissues.[4][5] It has a long half-life of approximately 7 days in humans, which allows for stable hormone levels with consistent dosing.[4][6] While specific pharmacokinetic data in mice is less defined, the principle of maintaining stable circulating levels is crucial.
Data Presentation: L-Thyroxine Dosage Guidelines
The following tables summarize common dosage ranges for L-thyroxine in mice based on the research objective and administration route.
Table 1: L-Thyroxine Dosages for Inducing Hyperthyroidism in Mice
| Administration Route | Dosage Range | Mouse Strain | Duration | Notes |
| Intraperitoneal (IP) Injection | 50-200 µg/kg/day[7] | Wistar Rats | 21 days | Allows for precise dosing and is suitable for shorter-term studies.[7] |
| Intraperitoneal (IP) Injection | 1 µg/g (1000 µg/kg) body weight | C57BL/6NTac | 6 weeks | Injections should not be more than 48 hours apart to avoid transient hypothyroidism.[8][9] |
| Drinking Water | 2-20 µg/mL | C57BL/6J | 2-8 weeks | A non-invasive method for chronic studies.[2][7] Lower doses (2-4 µg/mL) may not consistently raise T4 levels, while 20 µg/mL produces a robust increase.[2] |
Table 2: L-Thyroxine Dosages for Replacement Therapy in Hypothyroid Mice
| Administration Route | Dosage Range | Mouse Strain | Duration | Notes |
| Intraperitoneal (IP) Injection | 1.6 µg/kg/day | CD-1 (aged) | 3 months | This low dose was shown to improve learning and memory in aged mice.[10] |
| Drinking Water | 25 ng/mL (0.025 µg/mL) | NOD.H-2h4 | 4-10 weeks | Used to normalize serum T4 levels in a model of autoimmune hypothyroidism.[11] |
Experimental Protocols
Protocol 1: Preparation of L-Thyroxine Stock and Working Solutions
L-thyroxine sodium is poorly soluble in water. The following protocol facilitates its dissolution for consistent administration.
Materials:
-
L-Thyroxine sodium salt
-
Sodium Hydroxide (NaOH) solution (e.g., 4 mM)
-
Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile, light-protected storage tubes
Procedure for IP Injection Stock (e.g., 1 mg/mL):
-
To aid solubility, first dissolve L-Thyroxine in a minimal volume of a solution containing 0.1% BSA and 4 mM NaOH.[1]
-
Once dissolved, dilute the stock solution to the final desired concentration (e.g., 0.1 µg/µL) using sterile PBS.[1]
-
Store the stock solution refrigerated and protected from light.[1] Prepare fresh working dilutions daily.
Procedure for Drinking Water Solution (e.g., 20 µg/mL):
-
Prepare a 50X stock solution of L-thyroxine in a vehicle of 0.1% BSA and 4 mM NaOH.[2]
-
Store the stock solution refrigerated and in the dark.[2]
-
Dilute the stock solution 1:50 into the drinking water weekly to achieve the final concentration of 20 µg/mL.[1][2]
-
Replace the medicated water with a freshly prepared solution at least once or twice a week to prevent degradation.[1][7]
Protocol 2: Induction of Hypothyroidism for Replacement Studies
To study the effects of L-thyroxine as a replacement therapy, a hypothyroid state must first be induced.
Materials:
-
Methimazole (MMI) or Propylthiouracil (PTU)
-
Drinking water
-
Low-iodine chow (if using PTU)
Procedure:
-
To induce hypothyroidism, administer MMI in the drinking water (e.g., 0.02% w/v) and/or provide a commercially available low-iodine chow containing PTU (e.g., 0.15% w/w).[2]
-
Continue this treatment for a minimum of two months to ensure a stable and reproducible hypothyroid state, as confirmed by serum T4 analysis.[2][12]
-
Once hypothyroidism is confirmed (serum T4 <3 µg/dL), the antithyroid agents can be withdrawn and L-thyroxine replacement therapy can begin.[11]
Protocol 3: Administration of L-Thyroxine via Intraperitoneal (IP) Injection
This method is ideal for precise, weight-based dosing.
Procedure:
-
Calculate the required dose based on the animal's most recent body weight (e.g., in µg/kg).
-
Prepare the L-thyroxine working solution as described in Protocol 1.
-
Administer the calculated volume via IP injection using a 25-27 gauge needle.[7]
-
Administer injections once daily or every 48 hours to maintain stable hormone levels.[1]
-
The control group should receive an equivalent volume of the vehicle solution (e.g., sterile saline or PBS).[7]
Protocol 4: Administration of L-Thyroxine via Drinking Water
This method is less invasive and suitable for long-term studies.
Procedure:
-
Prepare the L-thyroxine-containing drinking water as described in Protocol 1.
-
Provide the medicated water to the experimental group ad libitum.[7]
-
The control group should receive drinking water containing the vehicle alone.[1]
-
Measure daily water consumption to estimate the average daily dose ingested per animal.[7]
-
Replace the medicated water at least every 2-3 days to ensure stability.[7]
Monitoring and Endpoint Analysis
Confirming the induced thyroid state is crucial for data interpretation.
-
Serum Hormone Analysis: Collect blood samples at baseline and specified time points. Measure serum levels of T4, T3, and Thyroid-Stimulating Hormone (TSH) using ELISA or other immunoassays. In a hyperthyroid state, T4 levels should be elevated and TSH suppressed.[7]
-
Physiological Monitoring: Regularly record body weight and food/water intake.[7] Observe for clinical signs of hyperthyroidism (e.g., hyperactivity, altered coat appearance) or hypothyroidism (e.g., lethargy).[7]
-
Organ Analysis: At the study endpoint, changes in heart weight (cardiac hypertrophy) are a common indicator of a chronic hyperthyroid state.[1]
Visualizations
Caption: General experimental workflow for mouse studies involving L-thyroxine.
Caption: Negative feedback loop of the HPT axis with exogenous L-thyroxine.
Caption: Decision logic for selecting an L-thyroxine administration protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and Therapeutic Actions of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Weight-based Levothyroxine Dose Calculator for Hypothyroidism in Adults [mdcalc.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Insight Into Mouse Models of Hyperthyroidism [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The synthetic thyroid hormone, levothyroxine, protects cholinergic neurons in the hippocampus of naturally aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new murine model of early onset autoimmune thyroid disease/hypothyroidism and autoimmune exocrinopathy of the salivary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for L-thyroxine Induced Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-thyroxine (T4), the prohormone of the biologically active thyroid hormone triiodothyronine (T3), is a central regulator of metabolism, growth, and development.[1][2] Administering supraphysiological doses of L-thyroxine in preclinical models is a standard method to induce a hypermetabolic or thyrotoxic state, which is invaluable for studying metabolic disorders, cardiovascular diseases like cardiac hypertrophy, and for evaluating the efficacy of novel therapeutic agents.[3][4] Thyroid hormones primarily exert their effects by binding to nuclear thyroid hormone receptors (TRα and TRβ), which in turn regulate the transcription of target genes involved in numerous metabolic pathways.[5][6] This document provides detailed experimental workflows, protocols, and data presentation guidelines for conducting L-thyroxine induced metabolic studies in rodent models.
Part 1: Induction of a Hypermetabolic State with L-thyroxine
A stable hypermetabolic state can be induced in rodents, typically mice, using L-thyroxine. The choice of administration route depends on the desired speed of onset and dosage precision.[7] Both intraperitoneal injection and oral administration are reliable methods for inducing chronic hyperthyroidism.[8][9]
Protocol 1: L-thyroxine Administration via Intraperitoneal (IP) Injection
This method allows for precise dosing and induces a more rapid and severe hyperthyroid state.[7] However, it requires repeated handling, which can be a stressor for the animals.[7] To maintain stable organ thyrotoxicosis, injection intervals should not exceed 48 hours.[8][9]
Materials:
-
L-thyroxine sodium salt
-
Bovine Serum Albumin (BSA)
-
Sodium Hydroxide (NaOH)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Preparation of L-thyroxine Stock Solution (e.g., 1 mg/mL):
-
Preparation of Dosing Solution:
-
On the day of injection, dilute the stock solution in sterile PBS to the final desired concentration. A typical dosage is 1 µg/g of body weight.[7]
-
-
Administration:
-
Administer the calculated volume via intraperitoneal injection every 24-48 hours.[8]
-
The control group should receive an equivalent volume of the vehicle solution (e.g., PBS with 0.1% BSA and 4 mM NaOH).
-
-
Duration:
-
Continue treatment for 6 to 7 weeks to establish a chronic hyperthyroid model affecting target organs like the heart and liver.[8]
-
Protocol 2: L-thyroxine Administration via Drinking Water
This non-invasive method is less stressful for the animals and provides continuous exposure to the hormone.[7] However, dosage is less precise as it depends on individual water consumption.[7]
Materials:
-
L-thyroxine sodium salt
-
Bovine Serum Albumin (BSA)
-
Sodium Hydroxide (NaOH)
-
Drinking water bottles
Procedure:
-
Preparation of Medicated Water:
-
Prepare a stock solution of L-thyroxine as described in Protocol 1.[7]
-
Dilute the stock solution into the drinking water to a final concentration of 2 to 20 µg/mL.[7] A concentration of 20 µg/mL has been shown to be effective.[10]
-
The control group should receive drinking water containing the same concentration of the vehicle.[7]
-
-
Administration:
-
Provide the medicated water ad libitum.
-
Replace the medicated water with a freshly prepared solution at least once a week, protecting it from light.[7]
-
-
Duration:
Data Presentation: L-thyroxine Administration Protocols
| Parameter | Intraperitoneal (IP) Injection | Oral Administration (in Drinking Water) |
| Dosage | 1 µg/g body weight[7] | 2 - 20 µg/mL[7] |
| Frequency | Every 24-48 hours[8] | Continuous[7] |
| Duration | 6-7 weeks for chronic models[8] | 2 weeks for initial effect; 4+ weeks for chronic models[7] |
| Pros | Precise dosing, rapid onset, induces severe hyperthyroidism[7] | Non-invasive, less stress, continuous exposure[7] |
| Cons | Stress from handling, potential for fluctuating hormone levels[7] | Imprecise dosing (depends on water intake), slower onset[7] |
Data Presentation: Expected Physiological Changes in Hyperthyroid Mice
| Parameter | Expected Change | Rationale |
| Body Weight | Decrease or reduced gain | Increased metabolic rate and energy expenditure.[1][11] |
| Heart Rate | Increase (Tachycardia) | Direct and indirect effects of thyroid hormone on the heart.[3][7] |
| Heart Weight / LV Mass | Increase (Cardiac Hypertrophy) | Direct trophic effect of thyroid hormone on the myocardium.[3][12] |
| Serum T4/T3 | Increase | Supraphysiological administration of L-thyroxine.[8][10] |
| Serum TSH | Decrease | Negative feedback on the pituitary gland.[1] |
| Food/Water Intake | Increase | Compensatory response to hypermetabolism.[4] |
| Physical Activity | Increase / Hyperactivity | Systemic effect of elevated thyroid hormones.[4] |
Part 2: Core Metabolic Phenotyping Protocols
Following the induction of hyperthyroidism, a series of metabolic tests should be performed to quantify the phenotype.
Experimental Workflow Diagram
Caption: A typical experimental workflow for L-thyroxine induced metabolic studies in rodents.
Protocol 3: Indirect Calorimetry for Energy Expenditure
Metabolic cages are used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity to assess energy expenditure.[13][14]
Procedure:
-
Acclimatization: Acclimate mice to the metabolic chambers for at least 24 hours before data collection begins.
-
Data Collection:
-
Data Analysis:
-
Respiratory Exchange Ratio (RER): Calculate as VCO2 / VO2. An RER value approaching 1.0 indicates carbohydrate oxidation, while a value near 0.7 suggests fat oxidation.[14]
-
Energy Expenditure (EE): Calculate using the Weir equation or other derived formulas based on VO2 and VCO2.[15]
-
Analyze data for the entire 24-hour period, as well as for separate light and dark cycles.
-
Protocol 4: Glucose Tolerance Test (GTT)
GTT assesses the ability of the animal to clear a glucose load, providing insights into insulin sensitivity and glucose metabolism, which can be altered by thyroid state.[16][17]
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Collect a blood sample from the tail vein to measure baseline blood glucose (t=0).
-
Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage or IP injection.[16]
-
Blood Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[16]
-
Data Analysis:
-
Plot blood glucose concentration against time.
-
Calculate the area under the curve (AUC) to quantify glucose clearance. A higher AUC in L-thyroxine treated animals may indicate impaired glucose tolerance.
-
Protocol 5: Serum Lipid Profile Analysis
Hyperthyroidism is known to alter lipid metabolism, often leading to reduced cholesterol levels.[1][18]
Procedure:
-
Blood Collection: At the end of the study, collect terminal blood via cardiac puncture from anesthetized, fasted animals.
-
Serum Preparation: Allow blood to clot, then centrifuge to separate the serum.
-
Analysis:
-
Use commercially available enzymatic assay kits to measure serum levels of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
Low-density lipoprotein (LDL-C)
-
High-density lipoprotein (HDL-C)
-
-
Compare the lipid profiles of L-thyroxine treated animals to the control group.
-
Data Presentation: Key Metabolic Parameters
| Parameter | Assay | Expected Outcome in L-T4 Treated Animals |
| Energy Expenditure | Indirect Calorimetry | Increased[1] |
| RER | Indirect Calorimetry | Decreased (shift towards fat oxidation) |
| Glucose Tolerance | Glucose Tolerance Test | Potentially impaired |
| Insulin Resistance | HOMA-IR Calculation | Potentially increased[17] |
| Total Cholesterol | Serum Analysis | Decreased[1] |
| Triglycerides | Serum Analysis | Decreased[19] |
| Body Fat Mass | NMR/DEXA | Decreased |
Part 3: Advanced Metabolic & Molecular Analysis
To delve deeper into the mechanisms of L-thyroxine action, molecular analyses can be performed on collected tissues.
-
Gene Expression Analysis: Tissues such as the liver, heart, brown adipose tissue (BAT), and white adipose tissue (WAT) are key targets of thyroid hormone.[8][20] RNA can be extracted from these tissues to perform quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of thyroid hormone-responsive genes (e.g., genes involved in lipogenesis, lipolysis, thermogenesis, and gluconeogenesis).[1][20][21]
-
Metabolomic Profiling: Untargeted metabolomic analysis of serum or tissue samples using techniques like LC/MS can identify specific metabolites and metabolic pathways that are significantly altered by L-thyroxine treatment, offering novel biomarkers and insights into the metabolic state.[19][22][23]
Visualizing Key Signaling Pathways
Thyroid Hormone Genomic Signaling Pathway
Caption: Genomic signaling pathway of thyroid hormone in a target cell.
L-thyroxine Action on Metabolic Pathways
Caption: Overview of L-thyroxine's effect on key metabolic organs and pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Thyroid hormone regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. L-thyroxine directly affects expression of thyroid hormone-sensitive genes: regulatory effect of RXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of thyroid hormone perturbations in adult mice: Brain weight and blood vessel changes, gene expression variation, and neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of thyroxin therapy on different analytes related to obesity and inflammation in dogs with hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac hypertrophy as a result of long-term thyroxine therapy and thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Changes in glucose‐lipid metabolism, insulin resistance, and inflammatory factors in patients with autoimmune thyroid disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. etj.bioscientifica.com [etj.bioscientifica.com]
- 20. Multi-tissue gene-expression analysis in a mouse model of thyroid hormone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Untargeted metabolomic profiling of serum in dogs with hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring T3 and T4 Levels Following L-Thyroxine Administration
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Levothyroxine (L-T4), a synthetic form of thyroxine, is the standard treatment for hypothyroidism. Monitoring its therapeutic efficacy and ensuring patient safety necessitates accurate and reliable measurement of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), along with Thyroid-Stimulating Hormone (TSH). L-T4 is a prohormone that is converted in peripheral tissues to the more biologically active T3.[1][2] Therefore, assessing the levels of both T4 and T3 provides a comprehensive view of thyroid hormone status in response to treatment.
These application notes provide a detailed overview of the predominant techniques used to measure T3 and T4 levels, offering insights into their principles, protocols, and data interpretation. The goal is to equip researchers and drug development professionals with the necessary information to select appropriate methods and conduct accurate assessments of thyroid function following L-thyroxine administration.
Background: The Hypothalamic-Pituitary-Thyroid (HPT) Axis
The regulation of thyroid hormone production is governed by a negative feedback loop involving the hypothalamus, pituitary gland, and thyroid gland.[1][3]
-
The hypothalamus secretes Thyrotropin-Releasing Hormone (TRH).[4]
-
TRH stimulates the anterior pituitary to release Thyroid-Stimulating Hormone (TSH).[4][5]
-
TSH acts on the thyroid gland, prompting the synthesis and release of T4 and, to a lesser extent, T3.[4][6]
-
Elevated levels of T4 and T3 in the bloodstream inhibit the secretion of TRH and TSH, thus maintaining hormonal balance.[7]
In patients treated with L-thyroxine for hypothyroidism, the goal is to administer a dose that normalizes TSH levels and alleviates symptoms.[8][9] Monitoring TSH is crucial, as it is the most sensitive marker for assessing the adequacy of replacement therapy in primary hypothyroidism.[8][10][11] However, measuring free T4 (fT4) and, in some cases, free T3 (fT3) is also important, particularly when symptoms persist despite a normal TSH.[12]
Measurement Techniques
The two primary methodologies for quantifying T3 and T4 levels are immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Immunoassays
Immunoassays are the most common methods used in clinical laboratories due to their high throughput and automation capabilities.[13] They rely on the specific binding of antibodies to the target hormone. Both total and free hormone levels can be measured.
-
Principle:
-
Competitive Immunoassays (for Total T4/T3): A known amount of labeled hormone (e.g., enzyme-linked) competes with the patient's hormone for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the hormone in the sample.[14]
-
Immunometric (Sandwich) Assays: These are typically used for larger molecules like TSH but principles are adapted for free hormone measurements.
-
Free T4/T3 Immunoassays: These are more complex and aim to measure the fraction of hormone not bound to transport proteins (approximately 0.03% of T4 and 0.3% of T3).[13] Methods include one-step and two-step approaches that attempt to minimize disturbance of the binding equilibrium.[13]
-
-
Common Platforms:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Chemiluminescence Immunoassay (CLIA)
-
Radioimmunoassay (RIA)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for hormone measurement due to its high specificity and accuracy.[13][15] It is less susceptible to the interferences that can affect immunoassays.[16]
-
Principle: LC-MS/MS physically separates the hormone of interest from other sample components via liquid chromatography. The separated hormone is then ionized and identified based on its unique mass-to-charge ratio by a mass spectrometer. This allows for precise quantification.[15]
-
Advantages:
Comparative Overview of Measurement Techniques
The choice of method depends on the specific requirements of the study, including the need for high accuracy, sample throughput, and cost considerations.
| Feature | Immunoassays | LC-MS/MS |
| Principle | Antigen-antibody binding | Physical separation and mass-to-charge ratio detection |
| Specificity | Moderate to High; susceptible to interferences (e.g., biotin, heterophilic antibodies).[3][18] | Very High; considered the reference method.[13][15] |
| Sensitivity | Good; modern assays have high functional sensitivity.[18] | Excellent; pg/mL detection limits are achievable.[17] |
| Throughput | High; well-suited for automation and large sample batches. | Lower; sample preparation is more intensive. |
| Cost per Sample | Generally lower. | Higher due to equipment and expertise requirements. |
| Primary Use | Routine clinical diagnostics and monitoring.[13] | Reference testing, research, and cases with suspected immunoassay interference.[19][20] |
Experimental Protocols
Protocol 1: General Sample Collection and Handling
Proper sample handling is critical for accurate results, regardless of the measurement technique.
-
Patient Preparation: For routine monitoring, fasting is generally not required.[21] However, patients taking biotin supplements should discontinue them for at least 2 days before blood collection, as high doses can interfere with many immunoassays.[2]
-
Timing of Blood Draw:
-
For patients on L-T4 only: The timing of the blood draw relative to the last dose is not critical for TSH, but fT4 levels can peak about 2 hours after ingestion.[22] For consistency, a standardized time (e.g., before the morning dose) is recommended.
-
For patients on T3-containing medication: TSH can be falsely suppressed for up to 5 hours after taking a T3-containing medication. It is recommended to wait at least 13 hours post-dose for an accurate TSH reading.[22]
-
-
Specimen Collection:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.
-
-
Storage:
Protocol 2: T4/T3 Measurement by Competitive ELISA (Illustrative Protocol)
This protocol provides a general workflow. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.
-
Reagent Preparation: Bring all reagents, controls, and samples to room temperature.
-
Standard Curve Preparation: Prepare a serial dilution of the T4 or T3 standard provided in the kit to create a standard curve (e.g., ranging from 0 to 25 µg/dL for T4).
-
Assay Procedure:
-
Add 50 µL of standards, controls, and patient serum samples to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of the enzyme-T4 (or T3) conjugate to each well.
-
Incubate for 60 minutes at room temperature on a microplate shaker.
-
Wash the plate 3-5 times with the provided wash buffer to remove unbound components.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of T4 or T3 in the patient samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.
Protocol 3: T4/T3 Measurement by LC-MS/MS (Illustrative Protocol)
This protocol outlines the key steps. Specific parameters (e.g., columns, mobile phases, voltages) must be optimized for the instrument used.
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (e.g., isotopically labeled T4 and T3).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):
-
Transfer the supernatant to an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the hormones with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
-
LC Separation:
-
Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate T4 and T3 from other components.
-
-
MS/MS Detection:
-
The eluent from the LC column is directed to the mass spectrometer source (e.g., electrospray ionization - ESI).
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for T4, T3, and their respective internal standards.
-
-
Data Analysis:
-
Quantify the amount of T4 and T3 by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared in a similar matrix (e.g., stripped serum).
-
Data Interpretation and Monitoring
Following the initiation or adjustment of L-thyroxine therapy, thyroid function tests should be monitored to ensure the dose is appropriate.
-
Time to Steady State: The half-life of T4 is approximately one week, so it takes about 6-8 weeks to reach a steady state after a dose change.[10] Therefore, TSH levels should be checked no sooner than 6 weeks after initiating or altering therapy.[8][10]
-
Therapeutic Goals: The primary goal is to maintain the serum TSH within the normal reference range (typically ~0.4-4.0 mIU/L, though ranges vary by lab).[9]
-
Typical Post-Treatment Profile: In adequately treated patients, TSH will be in the normal range. The fT4 level is often in the upper part of its reference range or slightly elevated, while the fT3 level is often in the low-normal range.[10] This is because the therapy provides only T4, and all T3 must be derived from peripheral conversion.[10]
-
Discordant Results: If TSH remains elevated despite an adequate L-T4 dose, consider issues with patient adherence, malabsorption (e.g., celiac disease), or drug interactions.[8] If results from immunoassays are inconsistent with the clinical picture, consider re-testing with a different assay or using LC-MS/MS to rule out interference.[3]
| Parameter | Typical Reference Range* | Interpretation in L-T4 Therapy |
| TSH | 0.4 - 4.0 mIU/L | Primary target for monitoring. High TSH suggests under-replacement. Low TSH suggests over-replacement. |
| Free T4 (fT4) | 0.8 - 1.8 ng/dL (10-23 pmol/L) | Expected to be normal to high-normal.[10] |
| Free T3 (fT3) | 2.3 - 4.2 pg/mL (3.5-6.5 pmol/L) | Expected to be normal to low-normal.[10] Not routinely recommended for monitoring hypothyroidism.[10][11] |
*Reference ranges are method- and laboratory-dependent and should be used for illustrative purposes only.
References
- 1. Quantification of total thyroxine (T4) in human plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 2. Thyroid Function Tests | American Thyroid Association [thyroid.org]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Mechanisms of thyroid hormone action [jci.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Management of thyroid dysfunction in adults - BPJ Issue 33 [bpac.org.nz]
- 9. Levothyroxine monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 10. RACGP - Thyroid therapy - Tips and traps [racgp.org.au]
- 11. droracle.ai [droracle.ai]
- 12. gpnotebook.com [gpnotebook.com]
- 13. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. myadlm.org [myadlm.org]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Time-dependent changes in FT4 and FT3 levels measured using mass spectrometry after an acute ingestion of excess levothyroxine in a case with hypothyroidism | springermedizin.de [springermedizin.de]
- 20. Time-dependent changes in FT4 and FT3 levels measured using mass spectrometry after an acute ingestion of excess levothyroxine in a case with hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. The Do's and Don'ts of Thyroid Lab Testing - Dr. Izabella Wentz [thyroidpharmacist.com]
Application Notes and Protocols for Oral Gavage of L-Thyroxine Sodium Suspension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of L-Thyroxine (T4) sodium suspension via oral gavage in rodent models. The information is intended to guide researchers in establishing experimental hypothyroidism and subsequent thyroid hormone replacement therapy studies.
Introduction
L-Thyroxine, the synthetic form of the thyroid hormone thyroxine (T4), is a cornerstone for treating hypothyroidism.[1] In preclinical research, rodent models of hypothyroidism are essential for studying the pathophysiology of thyroid hormone deficiency and for evaluating the efficacy of therapeutic interventions.[2] Oral gavage is a standard and precise method for administering L-Thyroxine to these animal models.[3] However, the successful oral delivery of L-Thyroxine presents challenges due to its narrow therapeutic index and instability in certain formulations.[4][5] This document outlines a comprehensive protocol for the preparation of a stable L-Thyroxine sodium suspension and its administration via oral gavage to mice and rats.
Data Presentation
The following tables summarize key quantitative data related to the oral administration of L-Thyroxine in rodents.
Table 1: Pharmacokinetic Parameters of L-Thyroxine in Rats Following Oral Administration
| Parameter | Value | Species | Notes |
| Bioavailability | ~60% | Rat | Compared to intraperitoneal administration.[6] |
| Absorption Site | Jejunum and upper ileum | Human (extrapolated to rodents) | Absorption is increased by fasting.[7][8] |
| Time to Maximum Concentration (Tmax) | ~2-3 hours | Human (extrapolated to rodents) | Can be delayed in a hypothyroid state.[7] |
| Protein Binding | >99% | Human (extrapolated to rodents) | Primarily binds to thyroxine-binding globulin (TBG). |
| Elimination Half-life | 6-7 days (euthyroid) | Human (extrapolated to rodents) | Can be altered in hypo- or hyperthyroid states.[9] |
Table 2: Pharmacodynamic Effects of L-Thyroxine Administration in Rodents
| Parameter | Effect | Species | Dosage and Duration |
| Serum T4 | Increased | Mouse | 20 µg/mL in drinking water for 2 weeks.[10] |
| Serum T3 | No significant change (2 months), slight increase (4 months) | Mouse | 20 µg/mL in drinking water.[10] |
| Serum TSH | Reduced by 53% | Rat | 200 µg/kg/day for 20 weeks.[6] |
| Serum Calcium | Increased by 43% (in thyroidectomized rats) | Rat | 60-80 µg/kg/day for 35 days.[6] |
| Femur Bone Mineral Density | Decreased by ~6% | Rat | 200 µg/kg/day for 20 weeks.[6] |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Mice
A common method to induce hypothyroidism is through the administration of goitrogens in the drinking water.[11]
Materials:
-
Propylthiouracil (PTU)
-
Methimazole (MMI)
-
Low iodine diet (optional, for more profound hypothyroidism)
-
Drinking water bottles
Procedure:
-
Prepare a solution of 0.15% (w/v) PTU and 0.02% (w/v) MMI in the drinking water.
-
For a more robust model, provide a low iodine diet concurrently.[11]
-
Administer the goitrogen-containing water ad libitum to the mice for a minimum of 3 weeks.[11]
-
Confirm hypothyroidism by measuring serum TSH (expected to be elevated) and T4 (expected to be decreased) levels via ELISA or other appropriate immunoassays.[11]
Protocol 2: Preparation of L-Thyroxine Sodium Suspension for Oral Gavage
L-Thyroxine is sensitive to moisture, light, and acidic pH.[5][12] The choice of vehicle is critical for its stability. A 0.5% solution of carboxymethylcellulose (CMC) in water is a commonly used and recommended vehicle for oral gavage of many compounds.[13]
Materials:
-
L-Thyroxine sodium salt powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, purified water
-
Calibrated scale
-
Magnetic stirrer and stir bar
-
pH meter
-
Amber-colored storage vials
Procedure:
-
Vehicle Preparation:
-
Slowly add 0.5 g of CMC to 100 mL of sterile, purified water while continuously stirring with a magnetic stirrer.
-
Stir until the CMC is fully dissolved and the solution is clear and homogenous. This may take several hours.
-
-
L-Thyroxine Suspension Preparation:
-
Calculate the required amount of L-Thyroxine sodium based on the desired dose and the number of animals. A typical dose for replacement therapy in hypothyroid rodents is in the range of 1.6-1.8 µg/kg body weight/day.[8]
-
Weigh the L-Thyroxine sodium powder accurately.
-
In a separate, light-protected container (e.g., an amber vial), add a small volume of the 0.5% CMC vehicle to the L-Thyroxine powder to form a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring to ensure a uniform suspension.
-
Check the pH of the final suspension. L-Thyroxine is more stable at a neutral to slightly alkaline pH. If necessary, adjust the pH to be between 7.0 and 8.0 using a dilute solution of sodium bicarbonate.
-
-
Storage and Handling:
Protocol 3: Oral Gavage Administration of L-Thyroxine Suspension
This protocol is adapted from established guidelines for oral gavage in rodents.[15][16]
Materials:
-
L-Thyroxine sodium suspension
-
Appropriately sized gavage needles:
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Dosage Calculation:
-
Weigh each animal to determine the precise volume of the L-Thyroxine suspension to be administered.
-
The maximum recommended gavage volume is 10 mL/kg for mice and rats.[15]
-
-
Animal Restraint:
-
Restrain the animal firmly but gently to immobilize the head and straighten the neck and back, creating a direct line to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle if necessary.[17]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the L-Thyroxine suspension.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or cyanosis, for at least 10 minutes.[15]
-
Mandatory Visualizations
Caption: Genomic signaling pathway of thyroid hormones.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. oral gavage administration: Topics by Science.gov [science.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levothyroxine: Conventional and Novel Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
Application of L-Thyroxine in Studying Thyroid Hormone Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thyroxine (T4), the primary hormone secreted by the thyroid gland, serves as a crucial tool for investigating the binding and activation of thyroid hormone receptors (TRs). Although L-Triiodothyronine (T3) is the more potent, active form of thyroid hormone, T4 is the prohormone from which T3 is generated in peripheral tissues.[1][2][3] Understanding the interaction of L-Thyroxine with TRs is fundamental to elucidating the mechanisms of thyroid hormone action, developing therapeutic agents for thyroid-related disorders, and screening for endocrine-disrupting chemicals.[4]
Thyroid hormone receptors are ligand-dependent transcription factors belonging to the nuclear receptor superfamily that regulate gene expression.[5][6] There are two major isoforms of TRs, TRα and TRβ, encoded by separate genes, THRA and THRB, respectively.[5][6][7][8] These receptors mediate the physiological effects of thyroid hormones on metabolism, growth, and development.[5] L-Thyroxine and its analogs are instrumental in competitive binding assays and cell-based functional assays to characterize the affinity and selectivity of novel compounds for TR isoforms and to study the downstream signaling pathways.[9]
Data Presentation
The binding affinities of L-Thyroxine (T4) and L-Triiodothyronine (T3) for the thyroid hormone receptor beta (TRβ) have been determined using competitive binding assays. The data presented below is a summary of these findings.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| L-Triiodothyronine (T3) | Human TRβ | Radioligand Binding | Ki | 0.49 nM | [10] |
| L-Thyroxine (T4) | Human TRβ | Radioligand Binding | Ki | 6.8 nM | [10] |
| L-Triiodothyronine (T3) | Zebrafish TRβ | Radioligand Binding | Ki | 0.40 nM | [10] |
| L-Thyroxine (T4) | Zebrafish TRβ | Radioligand Binding | Ki | 6.7 nM | [10] |
| L-Thyroxine (T4) | Integrin αvβ3 | Fluorescence Competitive Binding | RIC50 | 4.9 x 10^5 nM | [11] |
| L-Thyroxine (T4) | Integrin αvβ3 | Radioligand Competitive Binding | RIC50 | 9.7 x 10^4 nM | [11] |
Note: The affinity of T3 for the nuclear thyroid hormone receptor is higher than that of T4.[12]
Signaling Pathways and Experimental Workflows
Genomic Thyroid Hormone Receptor Signaling Pathway
Thyroid hormones enter the cell via transporters and can exert their effects through genomic or non-genomic pathways.[5] The genomic pathway involves the binding of T3 to thyroid hormone receptors (TRs), which are typically heterodimerized with retinoid X receptors (RXRs).[5] This complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.[3][5] In the absence of a ligand, the TR-RXR heterodimer often binds to corepressors, inhibiting gene transcription.[5] Upon T3 binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.[1]
Caption: Genomic signaling pathway of thyroid hormone.
Competitive Radioligand Binding Assay Workflow
This assay is used to determine the binding affinity of a test compound for thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the receptor.[13]
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Reporter Gene Assay Workflow
This assay measures the ability of a compound to activate thyroid hormone receptors and induce the expression of a reporter gene (e.g., luciferase) that is under the control of a thyroid hormone response element.
Caption: Workflow for a cell-based reporter gene assay.
Experimental Protocols
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This protocol is adapted from standard methods for determining the affinity of a test compound for thyroid hormone receptors.[13]
1. Preparation of Nuclear Extract (Receptor Source) a. Isolate nuclei from a suitable tissue source (e.g., rat liver) or from cells overexpressing a specific TR isoform.[13] b. Extract nuclear proteins containing the thyroid hormone receptors using a high-salt buffer (e.g., 0.4 M NaCl).[13] c. Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA assay).[13]
2. Competitive Binding Assay a. Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1 mM EDTA, 5 mM DTT, 10% glycerol).[13] b. Reaction Setup: In microcentrifuge tubes, combine the following components: i. A fixed amount of nuclear extract (containing TRs).[13] ii. A fixed concentration of radiolabeled T3 ([¹²⁵I]T3), typically at a concentration close to its Kd for the receptor.[13] iii. Increasing concentrations of the unlabeled competitor ligand (e.g., L-Thyroxine).[13] iv. For determining non-specific binding, include a set of tubes with a high concentration of unlabeled T3 to saturate all specific binding sites.[13] c. Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[13]
3. Separation of Bound and Free Ligand (Filter-Binding Assay) a. Rapidly filter the incubation mixture through a nitrocellulose membrane under suction.[14] b. Wash the filters with cold assay buffer to remove unbound radioligand.[14]
4. Measurement of Radioactivity a. Place the filters in scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
5. Data Analysis a. Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. b. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. c. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Cell-Based Reporter Gene Assay for TR Activation
This protocol outlines a method to assess the functional activation of TRs by L-Thyroxine or other compounds.
1. Cell Culture and Transfection a. Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate growth medium.[15][16] b. Co-transfect the cells with an expression vector for the desired TR isoform (e.g., TRα or TRβ) and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase).
2. Ligand Treatment a. After allowing for protein expression (typically 24-48 hours post-transfection), replace the medium with fresh medium containing various concentrations of the test compound (e.g., L-Thyroxine) or a vehicle control.
3. Incubation a. Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
4. Cell Lysis and Reporter Assay a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells using a suitable lysis buffer. c. Measure the activity of the reporter gene product (e.g., luminescence for luciferase) using a plate reader.
5. Data Analysis a. Normalize the reporter gene activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. b. Plot the normalized reporter activity against the logarithm of the ligand concentration to generate a dose-response curve. c. Determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.
Co-Immunoprecipitation (Co-IP) Assay for TR-Protein Interactions
This protocol is for investigating the interaction of TRs with other proteins, such as corepressors or coactivators, in the presence or absence of L-Thyroxine.
1. Cell Culture and Treatment a. Culture cells expressing the proteins of interest (TR and its potential binding partner). b. Treat the cells with L-Thyroxine or a vehicle control for a specified time.
2. Cell Lysis a. Wash the cells with cold PBS. b. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Immunoprecipitation a. Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., an anti-TR antibody) overnight at 4°C. c. Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-4 hours to capture the antibody-protein complexes.
4. Washing a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Western Blotting a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Separate the eluted proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Probe the membrane with a primary antibody against the "prey" protein (the potential interacting partner) to detect its presence in the immunoprecipitated complex. e. Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
References
- 1. JCI - Mechanisms of thyroid hormone action [jci.org]
- 2. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Study for the binding affinity of thyroid hormone receptors based on machine learning algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 6. endocrine.org [endocrine.org]
- 7. Different functions for the thyroid hormone receptors TRalpha and TRbeta in the control of thyroid hormone production and post-natal development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different functions for the thyroid hormone receptors TRalpha and TRbeta in the control of thyroid hormone production and post-natal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative ligands for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]
- 16. Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bioavailability of L-Thyroxine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levothyroxine (L-Thyroxine or T4) is a synthetic thyroid hormone that is chemically identical to the thyroxine produced by the human thyroid gland.[1] It is the primary treatment for hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormones.[2][3] Thyroid hormones are crucial for regulating the body's metabolism, and they affect protein, fat, and carbohydrate metabolism in most cells.[1][4]
Given that L-Thyroxine is a narrow therapeutic index (NTI) drug, small variations in its concentration in the bloodstream can lead to significant changes in clinical response, potentially causing over- or under-treatment.[[“]][6] Sub-therapeutic doses can result in persistent hypothyroidism, while excessive doses can lead to thyrotoxicosis, with risks of cardiac arrhythmias and osteoporosis.[6] Therefore, it is critically important to ensure that different formulations of L-Thyroxine are bioequivalent, meaning they deliver the same amount of active ingredient to the site of action at the same rate and extent.
The assessment of L-Thyroxine bioavailability is complicated by the presence of endogenous thyroxine in the body and its long half-life of 6-7 days.[6][7] This necessitates specialized study designs and analytical methods. These application notes provide detailed protocols for both in vivo bioequivalence studies and in vitro dissolution testing, which are the primary methods for assessing the bioavailability and performance of different L-Thyroxine formulations.
In Vivo Bioavailability and Bioequivalence Assessment
In vivo studies are the gold standard for determining the rate and extent of absorption of a drug. For L-Thyroxine, these studies are designed to compare the pharmacokinetic profile of a test formulation against a reference formulation.
Core Concepts
A major challenge in L-Thyroxine bioequivalence studies is distinguishing the administered drug from the hormone naturally present in the body (endogenous T4).[[“]] To overcome this, studies typically use a single, high dose (supra-therapeutic) of L-Thyroxine (e.g., 600 µg) to ensure that the resulting plasma concentrations are significantly higher than the baseline levels.[6][8][9] Additionally, a baseline correction is applied by subtracting the pre-dose endogenous T4 concentration from the post-dose measurements.[10][11]
Due to L-Thyroxine's long half-life, a lengthy washout period of at least 35 days between study periods is required in crossover designs to prevent carryover effects.[8][10]
Experimental Protocol: Single-Dose Crossover Bioequivalence Study
This protocol is based on guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]
Objective: To compare the rate and extent of absorption of a test L-Thyroxine formulation against a reference L-Thyroxine formulation under fasting conditions.
Study Design:
-
A single-dose, randomized, two-period, two-sequence crossover design is typically used.[6][12] Some regulatory guidance suggests a four-way, fully replicated crossover design.[11]
-
Subjects are randomly assigned to a sequence of treatments (e.g., Test then Reference, or Reference then Test).
-
A washout period of at least 35 days must separate the two treatment periods.[8][10]
Subject Population:
-
Healthy male and non-pregnant, non-lactating female volunteers.[11]
-
Subjects should be within normal ranges for age and body weight.[12]
-
A sample size of 20-40 subjects is often considered adequate, though larger samples may be needed for NTI drugs.[13][14]
Procedure:
-
Screening: Potential subjects undergo a full medical screening to ensure they meet inclusion criteria.
-
Baseline Measurement: In each study period, three baseline blood samples are collected before dosing (e.g., at -0.5, -0.25, and 0 hours) to determine the average endogenous T4 concentration.[10][11]
-
Dosing: Following a 10-hour overnight fast, subjects receive a single oral dose of 600 µg of either the test or reference L-Thyroxine formulation with 240 mL of water.[6][8]
-
Blood Sampling: Venous blood samples are collected at specified time points post-dose. A typical schedule includes 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 18, 24, and 48 hours after dosing.[6] Some studies may extend sampling to 72 hours or longer.[13]
-
Sample Processing and Analysis: Plasma or serum is separated and stored frozen until analysis. Total T4 concentrations are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a validated immunoassay.[13][15]
-
Washout: After the final sample collection in the first period, subjects undergo a washout period of at least 35 days.[8]
-
Second Period: The procedures from steps 2-5 are repeated with the alternate formulation.
Data Presentation: Pharmacokinetic Parameters
The primary pharmacokinetic (PK) parameters are calculated for each subject after correcting for baseline T4 levels. These parameters are then summarized for comparison.
| Parameter | Description | Typical Value (600 µg dose, baseline corrected) | Reference |
| Cmax | Maximum observed plasma concentration | 57-68 ng/mL | [13][14] |
| Tmax | Time to reach Cmax | 2.5 - 3.0 hours | [2][13] |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 6760 nghr/mL (AUC0-t) | [13] |
| AUC(0-72) | Area under the plasma concentration-time curve from time 0 to 72 hours | 2587 nghr/mL | [13] |
| t½ | Elimination half-life | ~205 hours | [13] |
Data Analysis
-
Statistical Model: An Analysis of Variance (ANOVA) is performed on the log-transformed PK parameters (Cmax and AUC).[6]
-
Bioequivalence Criteria: To be considered bioequivalent, the 90% Confidence Intervals (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within predefined acceptance limits.
Visualization: In Vivo Bioequivalence Study Workflow
Caption: Workflow for a single-dose crossover bioequivalence study of L-Thyroxine.
In Vitro Dissolution Testing
In vitro dissolution testing is a critical quality control tool used to assess the rate at which the active drug is released from the solid dosage form. It helps ensure batch-to-batch consistency and can sometimes serve as a surrogate for in vivo bioequivalence studies (biowaiver).
Core Concepts
The dissolution of L-Thyroxine tablets is a prerequisite for its absorption in the gastrointestinal tract, which occurs primarily in the jejunum and ileum.[2][18] The process begins in the stomach, where the acidic environment facilitates the tablet's disintegration and dissolution.[19] Therefore, dissolution testing is often performed under various pH conditions to simulate the transit through the GI tract. Because L-Thyroxine has low aqueous solubility, surfactants like sodium lauryl sulfate (SLS) are sometimes added to the dissolution medium to enhance wetting and achieve complete dissolution.[20]
Experimental Protocol: USP Dissolution Test for L-Thyroxine Tablets
This protocol is adapted from general United States Pharmacopeia (USP) methods and literature.[8][21]
Objective: To measure the rate and extent of L-Thyroxine dissolution from a tablet formulation over time.
Apparatus:
-
USP Apparatus 2 (Paddle Method) is commonly used.
-
USP Apparatus 1 (Basket Method) can also be employed.
Procedure:
-
Medium Preparation: Prepare the dissolution medium. Common media include:
-
0.1 M HCl (pH ~1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
Per the USP monograph, a medium of 0.01 M HCl with 0.2% SLS may be used.[21]
-
-
System Setup:
-
Test Initiation:
-
Place one L-Thyroxine tablet in each of the six dissolution vessels.
-
Immediately start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm).[21]
-
-
Sampling:
-
Withdraw an aliquot of the dissolution medium at predefined time points. A typical multipoint dissolution profile would include samples at 10, 20, 30, 45, and 60 minutes.[8]
-
Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
-
-
Sample Analysis:
-
Filter the samples promptly.
-
Determine the concentration of dissolved L-Thyroxine in each sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation: Dissolution Test Conditions
Different conditions can be used to assess formulation performance and develop a bio-relevant method.
| Parameter | Condition 1 (Simulated Gastric) | Condition 2 (Simulated Intestinal) | Condition 3 (USP Example) | Reference |
| Apparatus | USP 2 (Paddle) | USP 2 (Paddle) | USP 2 (Paddle) | [21] |
| Medium | 0.1 M HCl (pH 1.2) | Phosphate Buffer (pH 6.8) | 0.01 M HCl + 0.2% SLS | [21] |
| Volume | 500 mL | 500 mL | 500 mL | [21] |
| Rotation Speed | 50 rpm | 75 rpm | 50 rpm | [21] |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | 37 ± 0.5 °C | [21] |
Data Analysis
-
Dissolution Profile: The percentage of the labeled amount of drug dissolved is plotted against time for each formulation.
-
Similarity Factor (f2): To compare the dissolution profiles of two formulations (e.g., test vs. reference), a similarity factor (f2) is calculated. A value between 50 and 100 generally indicates similarity. However, for highly soluble drugs like L-Thyroxine (BCS Class III), these criteria may be overly restrictive.[21]
-
Acceptance Criteria: For quality control, a common specification is that not less than 80% (Q) of the labeled amount of L-Thyroxine dissolves within a specified time (e.g., 45 minutes).
Visualization: In Vitro Dissolution Testing Workflow
Caption: General workflow for in vitro dissolution testing of L-Thyroxine tablets.
L-Thyroxine Absorption and Metabolism Pathway
Understanding the physiological pathway of L-Thyroxine is essential for interpreting bioavailability data. After oral administration and absorption, L-Thyroxine (T4) is a prohormone that must be converted to the more active form, triiodothyronine (T3), to exert its metabolic effects.[7][22] This conversion, primarily involving deiodinase enzymes, happens in peripheral tissues like the liver and kidneys.[18][22]
Caption: Simplified pathway of L-Thyroxine absorption, activation, and action.
References
- 1. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 2. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The classic pathways of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. fda.gov [fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. ijbcp.com [ijbcp.com]
- 14. Levothyroxine Bioequivalence Study and Its Narrow Therapeutic Index: Comparative Bioavailability Results Between Two Formulations Available in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A bioequivalence study of levothyroxine tablets versus an oral levothyroxine solution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globaljournals.org [globaljournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Levothyroxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues of L-Thyroxine sodium xhydrate in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of L-Thyroxine sodium x-hydrate in DMSO. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing L-Thyroxine sodium x-hydrate stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of L-Thyroxine.[1][2] L-Thyroxine is sparingly soluble in aqueous solutions, and DMSO's high solvating power is necessary for effective dissolution.[1][3]
Q2: What is the expected solubility of L-Thyroxine sodium in DMSO?
A2: The reported solubility of L-Thyroxine in DMSO varies across different sources, which may be due to differences in experimental conditions or the specific form of the compound used.[4] It is crucial to consult the manufacturer's documentation for the specific lot you are using. As a general guideline, concentrations of up to 10 mM are often achievable.[1]
Q3: What are the optimal storage conditions for L-Thyroxine stock solutions in DMSO?
A3: For long-term storage, L-Thyroxine stock solutions in DMSO should be stored at -20°C or -80°C.[1] To prevent degradation from light exposure, it is critical to store these solutions in amber or other light-protecting vials.[1]
Q4: How should I handle freeze-thaw cycles for my L-Thyroxine DMSO stock solution?
A4: It is best practice to minimize freeze-thaw cycles.[1] To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use vials.[1][2] If aliquoting is not feasible, limit the number of freeze-thaw cycles to a maximum of three.[1]
Solubility Data
The solubility of L-Thyroxine in DMSO can vary. The table below summarizes data from various sources. It is recommended to perform your own solubility tests for your specific experimental needs.
| Source Reference | Reported Solubility in DMSO |
| Selleck Chemical | 100 mg/mL (125.17 mM)[5][6] |
| TargetMol | 27.5 mg/mL (34.42 mM)[7] |
| Cayman Chemical | ~2.5 mg/mL[3] |
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of L-Thyroxine sodium x-hydrate solutions in DMSO.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder is not dissolving completely in DMSO. | 1. The DMSO may have absorbed moisture, reducing its solvating capacity.[1]2. Insufficient agitation.[2]3. The solution is at a low temperature.[2] | 1. Use fresh, anhydrous DMSO.[1]2. Vortex the solution vigorously.[2]3. Gently warm the solution to room temperature or 37°C.[1][2] Avoid excessive heat.[2]4. Use sonication to help break down particles.[2] |
| Precipitation is observed in the stock solution after storage. | 1. Storage temperature fluctuations.2. The concentration of the stock solution is too high.[1] | 1. Ensure consistent and stable storage temperatures.[1]2. Thaw the solution at room temperature and vortex thoroughly to redissolve the precipitate.[1]3. If precipitation persists, consider preparing a new stock solution at a lower concentration.[1] |
| A precipitate forms when the DMSO stock solution is diluted in aqueous media (e.g., cell culture medium). | 1. The final concentration of L-Thyroxine exceeds its aqueous solubility limit.2. Rapid solvent exchange ("crashing out").[8]3. The final concentration of DMSO is too high.[8] | 1. Decrease the final working concentration.2. Perform serial dilutions. Add the DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing.[8]3. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] |
| Inconsistent or unexpected results in downstream assays. | 1. Degradation of L-Thyroxine due to improper storage (e.g., exposure to light, excessive freeze-thaw cycles).[1] | 1. Prepare fresh working solutions from a new aliquot of the stock solution.[1]2. Always protect solutions from light.[1]3. If degradation is suspected, validate the stock solution's purity using methods like HPLC.[1] |
Experimental Protocols
Preparation of L-Thyroxine Stock Solution in DMSO
Materials:
-
L-Thyroxine sodium x-hydrate powder
-
Anhydrous DMSO
-
Sterile, amber glass or polypropylene vials with screw caps
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the L-Thyroxine powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of L-Thyroxine powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the L-Thyroxine is completely dissolved.[1] Gentle warming to room temperature may be applied if necessary.[1]
-
Once fully dissolved, aliquot the stock solution into single-use vials for storage at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Caption: Experimental workflow for preparing L-Thyroxine solutions.
L-Thyroxine Signaling Pathways
L-Thyroxine (T4) exerts its biological effects through both genomic and non-genomic signaling pathways.[9] T4 can be converted to the more active triiodothyronine (T3) by deiodinases.[9] The genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[10] The non-genomic pathway is initiated at the plasma membrane and can involve the activation of signaling cascades such as the Akt and MAPK pathways.[11][12][13]
Caption: Overview of L-Thyroxine genomic and non-genomic signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleck.co.jp [selleck.co.jp]
- 7. L-Thyroxine sodium | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. L-Thyroxine activates Akt signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. aacrjournals.org [aacrjournals.org]
preventing degradation of L-Thyroxine sodium solution during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of L-Thyroxine sodium solutions during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of L-Thyroxine sodium in a solution?
A1: The stability of L-Thyroxine sodium in solution is primarily affected by several factors:
-
Light Exposure: L-Thyroxine is highly sensitive to light, particularly UV light and direct sunlight, which can cause significant photodegradation.[1][2] Exposure of a solution to direct sunlight for as little as 80 minutes can lead to over 60% decomposition.[1]
-
Temperature: While short-term exposure to elevated temperatures may have a negligible effect, prolonged storage at higher temperatures, especially in the presence of moisture, can accelerate degradation.[1][3] For long-term stability, refrigerated (4°C) or frozen (-20°C or -80°C) storage is recommended.[4][5]
-
pH: The stability of L-Thyroxine is pH-dependent. It is generally more stable in slightly acidic conditions (around pH 3.5-4.9).[6] Degradation can occur at both highly acidic and alkaline pH levels.[7][8]
-
Excipients and Solvents: Certain excipients commonly used in formulations can promote degradation. These include hygroscopic excipients like povidone and crospovidone, as well as sodium lauryl sulfate.[3][9] L-Thyroxine is sparingly soluble in aqueous buffers, and such solutions are not recommended for storage beyond one day.[10]
Q2: What are the recommended storage conditions for L-Thyroxine sodium stock solutions?
A2: To ensure the stability of your L-Thyroxine sodium stock solutions, adhere to the following storage conditions:
-
Protection from Light: Always store solutions in light-protecting containers, such as amber vials, and keep them in the dark.[1][4]
-
Temperature Control: For short-term storage (up to one month), refrigeration at 4°C is suitable. For longer-term storage (up to 6 months), freezing at -20°C or -80°C is recommended.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[7]
-
Appropriate Solvents: Due to its poor aqueous solubility, L-Thyroxine sodium is often first dissolved in an organic solvent like DMSO before further dilution in aqueous buffers.[10] Aqueous solutions should be prepared fresh before use.[10]
Q3: How does the choice of solvent affect the stability of the L-Thyroxine solution?
A3: The solvent system plays a critical role in the stability of L-Thyroxine. L-Thyroxine is sparingly soluble in aqueous buffers, and these solutions are generally unstable and should be used immediately.[10] For creating stock solutions, organic solvents like DMSO are often used to achieve a higher concentration.[10] When preparing working solutions in aqueous media such as 0.9% NaCl, be aware that stability is limited and concentration-dependent.[11][12] For instance, a 2.0 μg/mL solution in 0.9% NaCl is stable for about 6.5 hours when exposed to light and 12 hours when protected from light at room temperature.[11][12]
Q4: Are there any known excipients that are incompatible with L-Thyroxine sodium?
A4: Yes, several excipients have been shown to be incompatible with L-Thyroxine sodium and can accelerate its degradation. These include:
-
Hygroscopic excipients such as povidone and crospovidone, which attract moisture and can lead to degradation.[3][9][13]
-
Sodium lauryl sulfate has also been shown to promote degradation.[9]
-
In solid binary mixtures, incompatibilities have been observed with lactose, mannitol, and sorbitol.[14][15]
-
Conversely, some alkaline pH modifiers like sodium bicarbonate may help to reduce degradation in certain formulations.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of biological activity or inconsistent experimental results. | Degradation of L-Thyroxine in the working solution. | 1. Prepare fresh solutions: Always prepare working solutions immediately before your experiment.[10]2. Verify stock solution integrity: Ensure your stock solution has been stored correctly (protected from light, at the appropriate temperature).[4][5]3. Check for precipitation: Visually inspect the solution for any precipitate, which could indicate poor solubility or degradation. |
| Precipitate forms in the solution upon dilution in an aqueous buffer. | Poor solubility of L-Thyroxine in the aqueous medium. | 1. Optimize initial dissolution: Ensure the L-Thyroxine sodium is fully dissolved in the initial organic solvent (e.g., DMSO) before adding it to the aqueous buffer.[10]2. Adjust pH: The pH of the final solution may be in the range of L-Thyroxine's lowest solubility (pH 4-5).[9] Consider adjusting the buffer pH if your experimental design allows. |
| Rapid discoloration or change in appearance of the solution. | Significant degradation, likely due to light exposure or chemical incompatibility. | 1. Minimize light exposure: Conduct all manipulations of the solution in a dimly lit environment or use light-blocking containers.[1][7]2. Review formulation components: Check for the presence of incompatible excipients in your solution.[9][14] |
Quantitative Data on L-Thyroxine Stability
Table 1: Effect of Light and Concentration on the Stability of L-Thyroxine in 0.9% NaCl at Room Temperature (25°C)
| Concentration | Storage Condition | Time to Reach 90% of Initial Concentration |
| 0.4 μg/mL | Exposed to ambient light | 16.9 hours[11][12] |
| 0.4 μg/mL | Protected from light (dark) | 18.0 hours[12] |
| 2.0 μg/mL | Exposed to ambient light | 6.5 hours[11][12] |
| 2.0 μg/mL | Protected from light (dark) | 12.0 hours[12] |
Table 2: Influence of Excipients on L-Thyroxine Degradation (API remaining after 28 days at 60°C)
| Excipient | % API Remaining |
| Crospovidone (CP) | 0%[3] |
| Povidone (P) | 3.2%[3] |
| Sodium Lauryl Sulfate (SLS) | 14.1%[3] |
| Microcrystalline Cellulose (MCC) | 51.5%[3] |
Experimental Protocols
Protocol 1: Preparation of L-Thyroxine Sodium Stock Solution
-
Materials: L-Thyroxine sodium salt, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh the desired amount of L-Thyroxine sodium powder in a light-protected tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 2.5 mg/mL).[10]
-
Vortex or gently sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[4]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for L-Thyroxine Quantification
This is a general protocol based on commonly cited methods. Specific parameters may need to be optimized for your system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Waters Nova-pak, 250mm x 3.9mm).[16]
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., 0.01 M KH2PO4, pH 3.0) and an organic solvent like methanol or acetonitrile.[11][16]
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Detection Wavelength: 225 nm.[16]
-
Injection Volume: Varies depending on the expected concentration and instrument sensitivity (e.g., 800 µL for low concentrations).[16]
-
Standard Curve Preparation: Prepare a series of known concentrations of L-Thyroxine in the mobile phase to generate a standard curve for quantification.
-
Sample Analysis: Dilute the experimental samples to fall within the linear range of the standard curve and inject them into the HPLC system.
Visualizations
Caption: Factors leading to the degradation of L-Thyroxine sodium solution.
Caption: Simplified overview of L-Thyroxine signaling pathways.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2018007466A1 - Methods for the preparation of a levothyroxine solution - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Levothyroxine in Sodium Chloride for IV Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating the Influence of Excipients on the Stability of Levothyroxine Sodium Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. healthunlocked.com [healthunlocked.com]
- 16. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in L-Thyroxine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving L-Thyroxine, particularly those leading to inconsistent results.
Frequently Asked Questions (FAQs)
Preparation and Handling of L-Thyroxine
Q1: My L-Thyroxine is not dissolving properly in aqueous buffers. How can I improve its solubility?
A1: L-Thyroxine is sparingly soluble in aqueous buffers. To achieve maximum solubility, it is recommended to first dissolve L-Thyroxine in an organic solvent like DMSO (dimethyl sulfoxide) to create a stock solution.[1] You can then dilute this stock solution with your aqueous buffer of choice, such as PBS (phosphate-buffered saline). For example, a 1:5 solution of DMSO:PBS (pH 7.2) can be used.[1] It is also crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
Q2: How should I store my L-Thyroxine stock solutions and for how long are they stable?
A2: L-Thyroxine as a crystalline solid is stable for at least four years when stored at -20°C.[1] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[3] Aqueous solutions of L-Thyroxine are not recommended to be stored for more than one day.[1]
Q3: Can exposure to light affect the stability of my L-Thyroxine solutions?
A3: Yes, exposure to light can affect the stability of L-Thyroxine solutions. Studies have shown that L-Thyroxine solutions are more stable when protected from light. For instance, a study on L-Thyroxine in 0.9% NaCl showed that stability was greater when stored in the dark.[4] It is, therefore, best practice to store L-Thyroxine solutions in light-protected containers.
Experimental Conditions and Variability
Q4: I am observing high variability between my experimental replicates. What are the common causes?
A4: High variability in L-Thyroxine experiments can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent preparation of L-Thyroxine dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum batch can influence cellular response to L-Thyroxine.
-
Serum Protein Binding: L-Thyroxine binds to proteins in serum, such as thyroid-binding globulin (TBG) and albumin, which can affect its bioavailability.[5] Variations in serum batches can lead to inconsistent results. Consider using thyroid hormone-depleted serum for more controlled experiments.[6]
-
Assay Interference: Certain components in your samples or assay reagents can interfere with the measurement of L-Thyroxine or its downstream effects.[7][8][9]
Q5: How does the presence of serum in my cell culture medium affect my L-Thyroxine experiments?
A5: Serum contains thyroid hormone-binding proteins that can sequester L-Thyroxine, reducing its free and biologically active concentration. This can lead to an underestimation of its effects.[7] To mitigate this, you can:
-
Use serum-free media if your cell line can tolerate it.
-
Utilize thyroid hormone-depleted serum, which can be prepared by treating the serum with an anion exchange resin.[6]
-
Account for serum binding by determining the free concentration of L-Thyroxine in your specific experimental conditions.
Assay-Specific Troubleshooting
Q6: My immunoassay results for L-Thyroxine are inconsistent or do not match my expectations. What could be the issue?
A6: Inconsistent immunoassay results can be caused by several factors:
-
Cross-reactivity: Antibodies used in L-Thyroxine immunoassays may cross-react with other structurally similar compounds, such as D-Thyroxine.[10]
-
Interfering Antibodies: The presence of heterophile antibodies or rheumatoid factor in samples can interfere with the assay's antibody-antigen binding, leading to erroneous results.[7][8]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay. Performing spike and recovery experiments or sample dilutions can help identify matrix effects.[10]
Q7: I am not seeing the expected changes in gene expression after treating my cells with L-Thyroxine. What should I check?
A7: If you are not observing the expected transcriptional changes, consider the following:
-
Cellular Uptake: Ensure your cells express the necessary thyroid hormone transporters (e.g., MCT8, OATP1A2) to allow L-Thyroxine to enter the cell.[11]
-
Metabolism to T3: L-Thyroxine (T4) is a prohormone that is converted to the more biologically active triiodothyronine (T3) by deiodinase enzymes within the cell.[11][12] Your cell line must express these enzymes for a full biological response.
-
Receptor Expression: The cells must express thyroid hormone receptors (TRα or TRβ) to mediate the genomic effects of T3.[13]
-
Incubation Time: The transcriptional response to thyroid hormones can vary in timing. Ensure you have an appropriate time-course for your experiment.
Troubleshooting Guides
Guide 1: Inconsistent L-Thyroxine Bioactivity in Cell-Based Assays
This guide provides a systematic approach to troubleshooting inconsistent results in cell-based assays with L-Thyroxine.
Table 1: Troubleshooting Inconsistent L-Thyroxine Bioactivity
| Symptom | Possible Cause | Recommended Action |
| High variability between replicates | Inconsistent L-Thyroxine concentration | Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes. |
| Cell health and passage number | Use cells within a consistent and low passage number range. Monitor cell viability. | |
| Serum batch variation | Test multiple lots of serum or use thyroid hormone-depleted serum.[6] | |
| Lower than expected cellular response | L-Thyroxine degradation | Prepare fresh L-Thyroxine solutions for each experiment. Protect from light and store properly.[4] |
| Low bioavailability due to serum binding | Reduce serum concentration, use thyroid hormone-depleted serum, or switch to serum-free media if possible.[6] | |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal treatment duration. | |
| Low expression of transporters or receptors | Verify the expression of thyroid hormone transporters (e.g., MCT8) and receptors (TRα/β) in your cell line via qPCR or Western blot.[11][13] | |
| No cellular response | Incorrect compound (e.g., D-Thyroxine) | Confirm the identity and purity of your L-Thyroxine. |
| Cell line is non-responsive | Use a positive control cell line known to respond to L-Thyroxine. | |
| L-Thyroxine not converted to T3 | Check for the expression of deiodinase enzymes (DIO1, DIO2) in your cell line.[11] Consider using T3 as a positive control. |
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: Troubleshooting workflow for inconsistent L-Thyroxine bioactivity.
Experimental Protocols
Protocol 1: Preparation of L-Thyroxine Stock Solution
This protocol describes the preparation of a 10 mM L-Thyroxine stock solution in DMSO.
Materials:
-
L-Thyroxine powder (FW: 776.9 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 7.77 mg of L-Thyroxine powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the L-Thyroxine is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol 2: Thyroid Hormone Receptor (TR) Activation Assay using a Luciferase Reporter
This protocol outlines a cell-based assay to measure the activation of thyroid hormone receptors by L-Thyroxine (or its active metabolite, T3).[13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
TR expression vector (e.g., pCMX-hTRβ)
-
Thyroid Hormone Response Element (TRE)-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium (consider using thyroid hormone-depleted serum)
-
L-Thyroxine and T3 (as a positive control)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TR expression vector and the TRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing a serial dilution of L-Thyroxine or T3. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Analyze the data by plotting the luciferase activity against the concentration of the compound to determine the dose-response curve.
Signaling Pathways
The biological effects of L-Thyroxine are primarily mediated through its conversion to T3, which then binds to thyroid hormone receptors (TRs). These receptors act as ligand-activated transcription factors.
Genomic Signaling Pathway of Thyroid Hormone
Caption: Genomic signaling pathway of thyroid hormone.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinterpreting patterns of variation in human thyroid function: An evolutionary ecology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. esmed.org [esmed.org]
- 9. Pitfalls in the measurement and interpretation of thyroid function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing L-Thyroxine Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Thyroxine dosage in animal studies while avoiding toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-Thyroxine?
L-Thyroxine (T4) is a synthetic form of the endogenous thyroid hormone thyroxine. It functions primarily as a prohormone, being converted in peripheral tissues to its more active form, triiodothyronine (T3), by deiodinase enzymes.[1][2][3] T3 then binds to thyroid hormone receptors (TRs) in the cell nucleus, which are ligand-activated transcription factors.[4][5][6] This hormone-receptor complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) on the promoters of target genes, thereby modulating gene transcription and protein synthesis.[6][7] This regulation affects a wide range of metabolic processes, including growth, development, and metabolism.[6]
Q2: What are the common clinical signs of L-Thyroxine toxicity in animals?
Acute overdose of L-Thyroxine can lead to signs of thyrotoxicosis. Common clinical signs observed in animal models, such as dogs and cats, include hyperactivity, lethargy, tachycardia (increased heart rate), tachypnea (rapid breathing), dyspnea (difficulty breathing), vomiting, and diarrhea.[8][9][10] In some cases, abnormal pupillary light reflexes have been noted.[8][9] Chronic overdose may manifest as weight loss despite an increased appetite (polyphagia), excessive thirst (polydipsia), and excessive urination (polyuria).[10][11]
Q3: What are the reported LD50 values for L-Thyroxine in rodents?
The median lethal dose (LD50) provides a measure of the acute toxicity of a substance. For L-Thyroxine, the oral LD50 in rats has been reported to be greater than 1,000 mg/kg and in another instance, greater than 11,656 mg/kg.[1][2] The intraperitoneal LD50 in rats is reported as 20 mg/kg, and the subcutaneous LD50 is 50 mg/kg.[1][4][5]
Q4: How can I monitor for L-Thyroxine toxicity during my experiment?
Regular monitoring of the animals is crucial. This includes:
-
Clinical Observations: Daily observation for the clinical signs mentioned in Q2.
-
Body Weight: Monitor body weight 2-3 times per week, as a significant decrease can be an early sign of toxicity.[2][12]
-
Heart Rate: If feasible, monitor heart rate, as tachycardia is a common sign of overdose.[8][9]
-
Biochemical Markers: At the end of the study, or at interim points, serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) can be measured, as elevations may indicate liver stress.[6][12] Serum T4 and T3 levels should also be monitored to confirm the hyperthyroid state.[6][8]
Q5: What are the different methods for inducing hyperthyroidism in animal models?
Hyperthyroidism is typically induced by administering supraphysiological doses of L-Thyroxine. The two most common methods are:
-
Intraperitoneal (IP) Injection: This method allows for precise dosing and can induce a more rapid and severe hyperthyroid state.
-
Oral Administration in Drinking Water: This is a less invasive method that provides continuous exposure to the hormone.[3] However, the exact dosage consumed can be less precise as it depends on individual water intake.
Troubleshooting Guide
Issue 1: Animals are not showing expected signs of hyperthyroidism (e.g., no weight loss, no change in activity).
-
Possible Cause: The dosage of L-Thyroxine may be too low.
-
Solution: Gradually increase the dose of L-Thyroxine. For oral administration, a higher concentration in the drinking water may be necessary.
-
-
Possible Cause: The duration of treatment may be insufficient.
-
Solution: It can take several weeks to establish a stable hyperthyroid state, especially with oral administration. Continue the treatment for a longer period, ensuring consistent administration.
-
-
Possible Cause: Degradation of L-Thyroxine solution.
-
Solution: Prepare fresh L-Thyroxine solutions regularly (e.g., every 2-3 days) and protect them from light to prevent degradation.[3]
-
Issue 2: Significant variability in response to L-Thyroxine treatment is observed between animals in the same group.
-
Possible Cause (Oral Administration): Variation in individual water consumption.
-
Solution: Monitor individual water intake if possible. For more precise dosing, consider switching to intraperitoneal injections.
-
-
Possible Cause: Sex-dependent differences in response.
-
Solution: Female mice have been reported to show significantly higher serum T4 concentrations compared to males at the same dose.[7] It is important to consider sex as a biological variable and analyze data for males and females separately.
-
Issue 3: Animals are showing severe signs of toxicity (e.g., rapid weight loss, lethargy, distress).
-
Possible Cause: The L-Thyroxine dosage is too high.
-
Solution: Immediately reduce the dosage. If severe signs persist, consider temporarily discontinuing the treatment and consulting with a veterinarian. The principle of dose selection in toxicology studies is to find a maximum tolerated dose (MTD) that does not cause significant mortality or distress that would interfere with the study's objectives.
-
Data Presentation
Table 1: L-Thyroxine Dosage and Administration for Inducing Hyperthyroidism in Rodents
| Parameter | Intraperitoneal (IP) Injection | Oral Administration (in Drinking Water) |
| Dosage | 50-200 µg/kg/day[3] | 2-20 µg/mL[3] |
| Frequency | Daily | Ad libitum |
| Duration | 3-7 weeks[7] | 4-7 weeks for chronic models[7] |
| Advantages | Precise dosing, rapid onset | Less invasive, continuous exposure |
| Disadvantages | Potential for stress from handling, fluctuating hormone levels if injections are not frequent enough | Less precise dosing due to variable water intake, slower onset |
Table 2: Acute Toxicity of L-Thyroxine in Rats
| Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Oral | > 1,000 mg/kg | [1] |
| Oral | > 11,656 mg/kg | [2] |
| Intraperitoneal | 20 mg/kg | [1][4] |
| Subcutaneous | 50 mg/kg | [1][4][5] |
Experimental Protocols
Protocol 1: Induction of Hyperthyroidism in Mice via L-Thyroxine in Drinking Water
-
Animal Model: Male or female mice (specify strain and age).
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
L-Thyroxine Solution Preparation:
-
Dissolve L-Thyroxine sodium salt in the drinking water to achieve the desired concentration (e.g., 20 µg/mL). A small amount of NaOH (e.g., 0.01 N) may be needed to aid dissolution.
-
Prepare the solution fresh every 2-3 days and store it in a light-protected container.[3]
-
-
Administration:
-
Provide the L-Thyroxine-containing water to the experimental group ad libitum.
-
The control group should receive untreated drinking water.
-
-
Monitoring:
-
Record body weight and food/water consumption 2-3 times per week.[3]
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Confirmation of Hyperthyroidism:
Protocol 2: Induction of Hypothyroidism in Rats using Propylthiouracil (PTU)
This protocol is provided as a reference for studies that may require a hypothyroid model for comparison.
-
Animal Model: Male Wistar albino rats.
-
Acclimatization: House animals in standard laboratory conditions for at least one week.
-
PTU Administration:
-
Administer 6-n-propylthiouracil (PTU) at a dose of 10 mg/kg/day via intraperitoneal (i.p.) injection for 28 days.
-
-
Monitoring:
-
Monitor body weight and general health status regularly.
-
-
Confirmation of Hypothyroidism:
-
At the end of the treatment period, measure serum fT3, fT4, and TSH levels. In hypothyroidism, fT3 and fT4 levels are expected to be decreased, while TSH levels will be elevated.
-
Mandatory Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]
- 3. Levothyroxine - Wikipedia [en.wikipedia.org]
- 4. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]
Technical Support Center: L-Thyroxine Sodium Absorption and Bioavailability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Thyroxine sodium.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with L-Thyroxine sodium, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in L-Thyroxine absorption in my in vivo animal studies?
Answer: High variability in L-Thyroxine absorption can stem from several factors related to the experimental setup and the animals' physiological state. Consider the following:
-
Fasting State: The presence of food in the gastrointestinal tract can significantly decrease L-Thyroxine absorption. Ensure a consistent and adequate fasting period for all animals before dosing. The timing of meals relative to oral L-thyroxine administration can affect its absorption[1].
-
Gastric pH: L-Thyroxine dissolution is pH-dependent, with optimal dissolution occurring in an acidic environment.[2][3] Variations in gastric pH among animals can lead to inconsistent absorption. Consider standardizing the diet or using models with controlled gastric pH. A physiological gastric pH (1.0-3.0) is crucial for the dissolution of the tablet formulation[2].
-
Gastrointestinal Motility: Differences in gastric emptying and intestinal transit time can affect the extent of drug absorption. Stress or anesthesia can alter gastrointestinal motility.
-
Formulation: The physical properties of your L-Thyroxine formulation, such as particle size and excipients, can influence its dissolution and subsequent absorption.[4] Ensure the formulation is homogenous and consistently prepared.
-
Genetic Factors: Genetic polymorphisms in enzymes and transporters involved in thyroid hormone metabolism can influence L-Thyroxine bioavailability.[5][6][7] Be aware of the genetic background of the animal strain you are using.
Question 2: My L-Thyroxine sodium solution appears to be degrading during my experiment. What are the potential causes and how can I prevent this?
Answer: L-Thyroxine sodium is susceptible to degradation under certain conditions. Here are the primary factors to consider:
-
Light Exposure: L-Thyroxine is photosensitive. Exposure to direct sunlight can cause significant decomposition. Always prepare and store L-Thyroxine solutions in amber-colored containers or protect them from light.
-
Temperature: While less sensitive to heat than light, prolonged exposure to high temperatures can accelerate degradation.[8] It is advisable to store stock solutions at recommended temperatures, typically refrigerated.
-
pH: The stability of L-Thyroxine in solution is pH-dependent. It is more stable in an acidic medium.
-
Excipients: Certain excipients in tablet formulations, such as crospovidone and povidone, can be hygroscopic and promote moisture-mediated degradation, especially at high humidity and temperature.[9] If preparing solutions from tablets, be aware of the excipient composition.
-
Oxidation: L-Thyroxine can be susceptible to oxidation. The presence of oxygen and low humidity can contribute to its instability.[10]
Question 3: I am observing lower-than-expected bioavailability of my L-Thyroxine formulation in a preclinical study. What are the likely reasons?
Answer: Lower-than-expected bioavailability is a common challenge. The following factors are primary suspects:
-
Drug-Food Interactions: Concomitant administration with certain foods can significantly impair absorption. Common culprits include soybean flour, cottonseed meal, walnuts, and dietary fiber.[1][11] Ensure a strict fasting protocol.
-
Drug-Drug Interactions: If co-administering other drugs, be aware of potential interactions. Medications like calcium carbonate, ferrous sulfate, aluminum-containing antacids, and proton pump inhibitors can decrease L-Thyroxine absorption.[12][13][14][15] A time gap of at least 4 hours between L-Thyroxine and interacting substances is often recommended.[14][16]
-
Formulation Issues: The dissolution of the L-Thyroxine tablet is a critical prerequisite for absorption.[4] Issues with tablet disintegration or dissolution will lead to poor bioavailability. Consider evaluating the dissolution profile of your formulation in vitro. Newer formulations like liquid solutions and softgel capsules may offer improved absorption profiles, being less dependent on gastric pH.[17][18][19][20]
-
Gastrointestinal Health of Animals: Underlying gastrointestinal conditions in the animal models, such as inflammation or malabsorptive syndromes, can impair drug absorption.[12]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding L-Thyroxine sodium absorption and bioavailability.
Question 1: What are the primary factors that influence the bioavailability of oral L-Thyroxine?
Answer: The bioavailability of oral L-Thyroxine is influenced by a complex interplay of factors that can be broadly categorized as:
-
Physicochemical Properties of the Drug: This includes the drug's dissolution rate, stability, and formulation excipients.[4][9]
-
Physiological Conditions of the Gastrointestinal Tract: Gastric pH, gastric emptying time, intestinal motility, and the integrity of the intestinal mucosa are crucial.[2][3][18] L-Thyroxine is primarily absorbed in the jejunum and ileum of the small intestine.[18][21][22]
-
Interactions with Concomitantly Ingested Substances:
-
Food: Coffee, soy products, dietary fiber, and grapefruit juice can reduce absorption.[1][12][15][17][23]
-
Dietary Supplements: Calcium and iron supplements are well-documented to interfere with L-Thyroxine absorption.[13][16][17]
-
Drugs: A wide range of medications can affect absorption, including proton pump inhibitors, antacids, bile acid sequestrants, and some antibiotics.[12][13][14][15][24]
-
-
Patient-Specific Factors: Age, compliance with administration instructions, and genetic variations in thyroid hormone transporters and metabolizing enzymes can all play a role.[5][6][7][25]
Question 2: How does gastric pH affect L-Thyroxine absorption?
Answer: Gastric pH plays a critical role in the initial stages of L-Thyroxine absorption, particularly for tablet formulations. An acidic environment is necessary for the proper dissolution of the L-Thyroxine sodium tablet, converting it into its more lipophilic and absorbable form.[2] Conditions that increase gastric pH, such as atrophic gastritis, Helicobacter pylori infection, or the use of acid-suppressing medications like proton pump inhibitors (PPIs), can impair the dissolution of L-Thyroxine tablets, leading to decreased absorption and a need for higher doses.[2][12][26][27][28] Studies have shown a direct relationship between rising gastric pH and an increased requirement for L-Thyroxine.[27][28]
Question 3: What is the role of intestinal transporters in L-Thyroxine absorption?
Answer: The absorption of L-Thyroxine across the intestinal epithelium is not a passive process but is mediated by specific transmembrane transporters. Several transporter proteins have been identified as playing a role, including members of the Organic Anion Transporting Polypeptide (OATP) family and L-type amino acid transporters (LAT1 and LAT2).[22][29][30] Genetic variations or altered expression of these transporters could potentially contribute to inter-individual differences in L-Thyroxine bioavailability.[29][30] For instance, decreased expression of LAT1 and LAT2 in the ileum has been observed in a patient with L-Thyroxine malabsorption.[29]
Question 4: How do different formulations of L-Thyroxine (tablet, liquid, softgel) affect bioavailability?
Answer: Different formulations of L-Thyroxine can have distinct bioavailability profiles:
-
Tablets: This is the most common formulation. However, its absorption is highly dependent on gastric pH for dissolution, making it susceptible to interactions with food and acid-reducing medications.[2][18]
-
Liquid Solutions: Liquid formulations bypass the dissolution step required for tablets, leading to faster and more consistent absorption.[17] They are less affected by changes in gastric pH and are a good option for patients with malabsorption issues or those taking interfering medications like PPIs.[17][18][19][20]
-
Softgel Capsules: Similar to liquid solutions, softgel capsules contain L-Thyroxine in a dissolved state, which can lead to improved absorption and less variability compared to tablets, particularly in the presence of elevated gastric pH.[2][15][20]
Data Presentation
Table 1: Impact of Concomitant Substances on L-Thyroxine Absorption
| Interacting Substance | Effect on L-Thyroxine Absorption | Time Interval for Administration | Citation(s) |
| Food (general) | Decreased absorption | Take on an empty stomach, 30-60 minutes before breakfast | [17][21][23] |
| Coffee | Decreased absorption | At least 60 minutes | [17] |
| Soybean Flour | Decreased absorption | Separate by several hours | [11] |
| Dietary Fiber | Decreased absorption | Separate by several hours | [11][16] |
| Grapefruit Juice | May delay absorption | Avoid co-administration | [11] |
| Calcium Supplements | Decreased absorption | At least 4 hours | [14][16][17] |
| Iron Supplements | Decreased absorption | At least 2-4 hours | [13][14][16][17] |
| Antacids (Aluminum) | Decreased absorption | At least 4 hours | [12][14] |
| Proton Pump Inhibitors | Decreased absorption | May require dose adjustment or change in formulation | [12][13][15][24] |
| Bile Acid Sequestrants | Decreased absorption | At least 4 hours | [12][24] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of L-Thyroxine in Healthy Volunteers
This protocol is a general outline for a single-dose, crossover bioequivalence study.
-
Study Design: An open-label, randomized, two-treatment, two-period, two-sequence crossover study design is commonly employed.[31][32]
-
Subjects: Healthy volunteers of both sexes, typically within an age range of 18-55 years and with a body mass index (BMI) between 18 and 30 kg/m ².[31]
-
Procedure:
-
Subjects undergo an overnight fast of at least 10 hours.
-
A single oral dose of L-Thyroxine (e.g., 600 µg) is administered with a standardized volume of water (e.g., 200 mL).[31][32]
-
Blood samples are collected at predefined time points over a 48 to 72-hour interval.[32][33]
-
A washout period of at least 35-42 days is required between treatment periods due to the long half-life of L-Thyroxine.[31][34]
-
-
Analysis: Plasma concentrations of L-Thyroxine are determined using a validated analytical method, such as microparticle enzyme immunoassay or LC-MS/MS.[32]
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[33][35]
Protocol 2: In Vitro Dissolution Testing for L-Thyroxine Tablets
-
Apparatus: USP Apparatus 2 (paddle apparatus) is typically used.
-
Medium: A common dissolution medium is 900 mL of 0.1 N HCl, simulating gastric fluid.
-
Rotation Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analysis: The concentration of dissolved L-Thyroxine is quantified using a suitable analytical method, such as HPLC.
-
Acceptance Criteria: The percentage of the labeled amount of L-Thyroxine dissolved at each time point is compared against established specifications.
Visualizations
Caption: L-Thyroxine Oral Absorption Pathway.
Caption: Troubleshooting Workflow for Inconsistent Bioavailability.
Caption: Factors Affecting L-Thyroxine Bioavailability.
References
- 1. drugs.com [drugs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Association between genetic polymorphism and levothyroxine bioavailability in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association between genetic polymorphism and levothyroxine bioavailability in hypothyroid patients [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Levothyroxine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Conditions and drugs interfering with thyroxine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. thyroiduk.org [thyroiduk.org]
- 17. Levothyroxine Interactions with Food and Dietary Supplements–A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Levothyroxine Therapy in Gastric Malabsorptive Disorders [frontiersin.org]
- 19. Frontiers | Liquid levothyroxine formulations in patients taking drugs interfering with L-T4 absorption [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. buzzrx.com [buzzrx.com]
- 24. Medications and Food Interfering with the Bioavailability of Levothyroxine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genetic flaw causes problems for many with hypothyroidism - UChicago Medicine [uchicagomedicine.org]
- 26. researchgate.net [researchgate.net]
- 27. Levothyroxine treatment and gastric juice pH in humans: the proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Levothyroxine treatment and gastric juice pH in humans: the proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Decreased Expression of Ileal Thyroid Hormone Transporters in a Hypothyroid Patient: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Decreased Expression of Ileal Thyroid Hormone Transporters in a Hypothyroid Patient: A Case Report [frontiersin.org]
- 31. Levothyroxine Bioequivalence Study and Its Narrow Therapeutic Index: Comparative Bioavailability Results Between Two Formulations Available in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 32. globaljournals.org [globaljournals.org]
- 33. Levothyroxine product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 34. clinmedjournals.org [clinmedjournals.org]
- 35. Bioequivalence of generic and brand-name levothyroxine products in the treatment of hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH Sensitivity of L-Thyroxine Sodium in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for managing the pH sensitivity of L-Thyroxine sodium in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, experimental protocols, and key data to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my L-Thyroxine sodium solution cloudy or showing precipitation?
A1: L-Thyroxine sodium is an amphoteric molecule with three pKa values: 2.2, 6.7, and 10.1[1][2]. Its solubility in aqueous solutions is highly pH-dependent. Precipitation or cloudiness is common and typically occurs because the pH of the solution is near its isoelectric point, where solubility is at its minimum. This is observed in the pH range of 4 to 5[1][2][3].
Q2: What is the optimal pH for dissolving L-Thyroxine sodium?
A2: To achieve complete dissolution, the pH of the aqueous solution should be adjusted to be either acidic (below pH 2.2) or alkaline (above pH 10.1)[2][4]. The highest dissolution rate is often observed in acidic media, such as at pH 1.2[1][3]. For practical purposes, dissolving the compound in a slightly alkaline solution (e.g., using a diluent of 0.01 M methanolic NaOH) is a common practice in analytical methods to ensure complete dissolution before analysis[5].
Q3: How does pH affect the stability of my L-Thyroxine sodium solution?
A3: The stability of L-Thyroxine sodium is significantly influenced by pH. The molecule degrades much faster at lower (acidic) pH than at higher (alkaline) pH[2][4]. The degradation is slowest in the pH range of 8 to 10[3]. In acidic solutions, the primary degradation pathway is deiodination, which is catalyzed by proton attack[6]. Therefore, maintaining a slightly alkaline pH is crucial for the chemical stability of the solution.
Q4: What are the primary signs of L-Thyroxine sodium degradation in my solution?
A4: Degradation can be identified through several observations. The primary method for detection is through stability-indicating analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks corresponding to degradation products such as liothyronine (T3), di-iodothyronine (T2), and thyroacetic acid derivatives is a clear sign of degradation[5][7]. Physical signs, though less specific, can include a change in color of the solution.
Q5: Which buffers are recommended for preparing L-Thyroxine sodium solutions?
A5: The choice of buffer should be guided by the desired pH for either optimal solubility or stability.
-
For dissolution studies , buffers at pH 1.2 (0.01 M HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are commonly used to mimic physiological conditions[1].
-
For stability , it is recommended to use a buffer system that maintains a pH in the slightly alkaline range (pH 8-10)[3]. Basic pH modifiers like sodium bicarbonate can also be used to reduce degradation[2][4].
Q6: How should I store my L-Thyroxine sodium solutions to ensure maximum stability?
A6: To maximize stability, aqueous solutions of L-Thyroxine sodium should be:
-
Protected from light , as the molecule is photosensitive and exposure to light can cause significant degradation[8][9].
-
Stored at refrigerated temperatures (e.g., 4°C), which has been shown to prolong stability compared to room temperature[10].
-
Maintained at a slightly alkaline pH (pH 8-10) to minimize the rate of chemical degradation[3].
-
Used as fresh as possible, as even under optimal conditions, extemporaneously prepared solutions have a limited shelf-life[10].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility / Precipitation | The pH of the solution is near the isoelectric point of L-Thyroxine (pH 4-5)[1][2][3]. | Adjust the pH of the solution. For complete dissolution, lower the pH to < 2.2 or, more commonly for stability, raise the pH to > 7, ideally between 8 and 10[3][4]. |
| Solution Discoloration / Appearance of Unexpected Peaks in HPLC | Chemical degradation of L-Thyroxine sodium. This can be accelerated by acidic pH, exposure to light, or elevated temperatures[2][6]. The primary degradation pathways are deiodination and deamination[6][11]. | Prepare fresh solutions and protect them from light by using amber vials or wrapping containers in foil[8][12]. Ensure the pH is in the stable range of 8-10[3]. Store solutions at recommended temperatures (e.g., 4°C)[10]. Use a validated stability-indicating HPLC method to monitor purity[5]. |
| Inconsistent Experimental Results | Variability in the concentration of active L-Thyroxine due to degradation or incomplete dissolution. The use of different excipients in formulations can also affect stability[11][13]. | Always ensure complete dissolution before use by verifying the solution is clear and particle-free. Prepare solutions fresh for each experiment or validate the stability for the intended storage duration. Standardize the solution preparation protocol, including the source of L-Thyroxine sodium, solvent, pH, and storage conditions. |
Quantitative Data Summary
Table 1: pH-Dependent Solubility of L-Thyroxine Sodium
| pH | Solubility | Observation | Reference |
| < 2.2 | High | L-Thyroxine is in its cationic form, leading to high solubility. | [2][4] |
| 1.2 | High | Dissolution rate is highest in this medium. | [1] |
| 4.0 - 5.0 | Lowest | The molecule is in its zwitterionic form, resulting in minimum solubility. | [1][2][3] |
| 6.0 | 1.9 µg/mL | Low solubility observed near neutral pH. | [3] |
| 6.8 | Moderate | Dissolution increases compared to pH 4.5. | [1] |
| 7.0 | 2.8 µg/mL | Solubility begins to increase as the phenolic hydroxyl group deprotonates. | [3] |
| > 10.1 | High | L-Thyroxine is in its anionic form, leading to high solubility. | [2][4] |
Table 2: Stability of L-Thyroxine Sodium in Aqueous Solution
| Condition | Concentration | Stability (Time to 90% of initial concentration) | Reference |
| pH Effect | |||
| Acidic pH | Not specified | Less stable; faster degradation. | [2][4] |
| Alkaline pH (8-10) | Not specified | More stable; degradation is slowest. | [3] |
| Light Exposure (at 25°C in 0.9% NaCl) | |||
| Exposed to Light | 0.4 µg/mL | 16.9 hours | [8][12][14] |
| Protected from Light | 0.4 µg/mL | 18.0 hours | [8][12][14] |
| Exposed to Light | 2.0 µg/mL | 6.5 hours | [8][12][14] |
| Protected from Light | 2.0 µg/mL | 12.0 hours | [8][12][14] |
| Temperature Effect | |||
| 4°C (refrigerated) | 25 µg/mL | Stable for 8 days (in amber bottles). | [10] |
| 25°C (room temp) | Not specified | Less stable than refrigerated storage. | [10] |
Key Experimental Protocols
Protocol 1: Preparation of a Stable L-Thyroxine Sodium Aqueous Solution
-
Objective: To prepare an L-Thyroxine sodium solution that is both fully dissolved and chemically stable for short-term experimental use.
-
Materials:
-
L-Thyroxine sodium powder
-
High-purity water (e.g., Milli-Q)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Amber volumetric flasks or flasks wrapped in aluminum foil
-
-
Methodology:
-
Weigh the required amount of L-Thyroxine sodium powder.
-
Add approximately 80% of the final volume of high-purity water to an amber volumetric flask.
-
While stirring, add a small amount of 0.1 M NaOH to raise the pH of the water to approximately 10-11. This alkaline environment facilitates the dissolution of the L-Thyroxine sodium.
-
Slowly add the weighed L-Thyroxine sodium powder to the stirring solution. Continue stirring until the powder is fully dissolved and the solution is clear.
-
Once dissolved, carefully adjust the pH to the desired final value for your experiment. For enhanced stability, a pH between 8 and 10 is recommended[3]. Use 0.1 M HCl for downward pH adjustment if necessary.
-
Add high-purity water to reach the final desired volume.
-
Store the solution at 4°C and protected from light. It is recommended to use the solution as quickly as possible, ideally within a few days of preparation[10].
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
-
Objective: To quantify L-Thyroxine sodium and its degradation products in an aqueous solution to assess stability. (This is a representative method based on published literature[5][15]).
-
Instrumentation & Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent. For example:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A linear gradient appropriate to separate L-Thyroxine from its degradation products (e.g., starting with a high percentage of A and increasing B over 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak for L-Thyroxine based on the retention time of a standard.
-
Monitor for the appearance of new peaks over time, which may indicate degradation products. Quantify the peak areas to determine the percentage of L-Thyroxine remaining.
-
Visual Guides
References
- 1. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of an extemporaneously compounded levothyroxine sodium oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of Levothyroxine in Sodium Chloride for IV Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability-indicating assay, dissolution, and content uniformity of sodium levothyroxine in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing L-Thyroxine Sodium Tablet Dissolution for Experimental Use
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with the dissolution of L-Thyroxine sodium tablets in an experimental setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions related to the dissolution of L-Thyroxine sodium tablets.
1. Why is the dissolution of our L-Thyroxine sodium tablets slow or incomplete?
Several factors can contribute to the poor dissolution of L-Thyroxine sodium tablets:
-
pH of the Dissolution Medium: L-Thyroxine sodium is an amphoteric molecule with pH-dependent solubility. Its solubility is highest at a pH below 2.2 and above 10.1, with the lowest solubility occurring between pH 4 and 5.[1] If your dissolution medium falls within this low solubility range, you will likely observe poor dissolution.
-
Excipients: The inactive ingredients in the tablet formulation can significantly impact dissolution. Some excipients can be hygroscopic (attract water), leading to tablet degradation, or create a microenvironment that is not conducive to dissolution.[1] For instance, excipients like crospovidone and povidone can negatively affect stability and dissolution.[1]
-
Tablet Manufacturing and Storage: The manufacturing process, including particle size of the active pharmaceutical ingredient (API) and compaction force, can influence the dissolution rate. Additionally, improper storage conditions, such as high humidity and temperature, can lead to degradation of the tablet and alter its dissolution profile.[1]
-
Inadequate Agitation: Insufficient mixing in the dissolution apparatus can lead to localized saturation of the medium around the tablet, slowing down further dissolution.
2. How can we improve the dissolution rate of our L-Thyroxine sodium tablets for our experiments?
To enhance the dissolution rate, consider the following strategies:
-
Optimize the Dissolution Medium:
-
pH Adjustment: Utilize a dissolution medium with a pH where L-Thyroxine sodium has higher solubility, such as a highly acidic medium (e.g., pH 1.2) or a basic medium.
-
Use of Surfactants: Incorporating a surfactant, such as sodium lauryl sulfate (SLS), into the dissolution medium can improve the wetting of the tablet and enhance the dissolution rate.[2] The United States Pharmacopeia (USP) suggests using 0.2% SLS in some dissolution tests for L-Thyroxine sodium tablets.[3][4]
-
-
Solubility Enhancement Techniques: For experimental formulations, consider advanced techniques to improve the intrinsic solubility of L-Thyroxine sodium:
-
Control Experimental Conditions:
-
Agitation: Ensure the stirring speed of your dissolution apparatus is adequate and consistent with established protocols (e.g., USP methods).
-
Temperature: Maintain a constant and appropriate temperature for the dissolution medium, typically 37°C, to mimic physiological conditions.
-
3. What are the standard dissolution testing conditions for L-Thyroxine sodium tablets according to the USP?
The USP provides several standardized dissolution tests for L-Thyroxine sodium tablets, reflecting the complexity of achieving consistent dissolution. The specific conditions can vary, but they generally involve the following:
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used.
-
Medium: Different media are specified, including:
-
0.01 N Hydrochloric Acid (HCl)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
0.01 N HCl with 0.2% Sodium Lauryl Sulfate (SLS)
-
-
Rotation Speed: Speeds of 50 or 75 rpm are often used.
-
Volume: The volume of the dissolution medium is typically 500 mL or 900 mL.
It is crucial to consult the specific USP monograph for the L-Thyroxine sodium tablet formulation you are working with to ensure you are using the appropriate test conditions.[3][7][8]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during L-Thyroxine sodium dissolution experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable dissolution results | pH of the dissolution medium is in the low solubility range (pH 4-5). | 1. Measure the pH of your dissolution medium. 2. Switch to a medium with a pH of 1.2 (0.1 N HCl) or a basic medium. |
| Ineffective wetting of the tablet. | 1. Add a surfactant like 0.2% Sodium Lauryl Sulfate (SLS) to your dissolution medium.[2][4] | |
| Inadequate agitation. | 1. Ensure your dissolution apparatus is calibrated and operating at the correct speed (e.g., 50 or 75 rpm). 2. Observe the hydrodynamics in the vessel to ensure proper mixing. | |
| Tablet does not disintegrate properly | Formulation issues (e.g., excessive binder, high compaction force). | 1. If possible, obtain information on the tablet's excipients. 2. For in-house preparations, consider reformulating with different binders or adjusting the compaction force. |
| Presence of hydrophobic excipients. | 1. The use of a surfactant (SLS) can help overcome the hydrophobicity of certain excipients. | |
| Dissolution rate decreases over time | Degradation of L-Thyroxine in the dissolution medium. | 1. L-Thyroxine can be unstable at certain pH values and in the presence of light. Protect your dissolution setup from light. 2. Analyze samples at appropriate time intervals to monitor for degradation. |
| Saturation of the dissolution medium. | 1. Ensure the volume of the dissolution medium is sufficient to maintain sink conditions (i.e., the concentration of the dissolved drug is well below its saturation point). | |
| Inconsistent results between different batches of tablets | Variations in tablet manufacturing. | 1. If possible, characterize different batches for hardness, friability, and content uniformity. 2. Perform dissolution testing on multiple tablets from each batch to assess variability. |
| Differences in excipient sources or grades. | 1. Be aware that even with the same listed excipients, variations in their properties from different suppliers can impact dissolution. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to improving L-Thyroxine sodium dissolution.
Protocol 1: USP Dissolution Test (Paddle Method)
This protocol is a generalized version based on USP guidelines. Refer to the specific USP monograph for your product for exact parameters.
1. Materials and Equipment:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (typically 1000 mL)
-
Water Bath
-
L-Thyroxine Sodium Tablets
-
Dissolution Medium (e.g., 900 mL of 0.01 N HCl)
-
Syringes and Filters (for sample collection)
-
HPLC system for analysis
2. Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and place the vessels in the water bath, maintaining the temperature at 37 ± 0.5°C.
-
Add the specified volume of dissolution medium to each vessel.
-
Once the medium has reached the target temperature, carefully drop one tablet into each vessel.
-
Immediately start the apparatus at the specified paddle rotation speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Filter the samples immediately to prevent undissolved particles from affecting the analysis.
-
Analyze the concentration of L-Thyroxine in the filtered samples using a validated HPLC method.[4]
-
Calculate the percentage of the labeled amount of L-Thyroxine sodium dissolved at each time point.
Protocol 2: Preparation of L-Thyroxine Sodium Solid Dispersion using Vitamin E-TPGS (Solvent Evaporation Method)
This protocol outlines a common method for preparing solid dispersions to enhance solubility.
1. Materials and Equipment:
-
L-Thyroxine Sodium powder
-
Vitamin E-TPGS
-
Organic Solvent (e.g., methanol or a mixture of dichloromethane and methanol)
-
Rotary Evaporator
-
Vacuum Oven
-
Mortar and Pestle
-
Sieves
2. Procedure:
-
Weigh the desired amounts of L-Thyroxine sodium and Vitamin E-TPGS. A common starting ratio to explore is 1:1, 1:2, or 1:5 (drug to carrier).
-
Dissolve both the L-Thyroxine sodium and Vitamin E-TPGS in a suitable organic solvent in a round-bottom flask. Use the minimum amount of solvent necessary to achieve a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is completely removed, a solid film will form on the wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the solid dispersion in a vacuum oven at a low temperature (e.g., 30-40°C) for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting solid dispersion powder can then be used for dissolution testing.
Section 4: Data Presentation
The following tables summarize quantitative data on the dissolution of L-Thyroxine sodium under various conditions.
Table 1: Effect of pH on L-Thyroxine Sodium Dissolution
| Dissolution Medium | % Dissolved at 15 min | % Dissolved at 30 min | % Dissolved at 45 min |
| pH 1.2 (0.1 N HCl) | > 85% | ~100% | ~100% |
| pH 4.5 (Acetate Buffer) | < 50% | < 60% | < 70% |
| pH 6.8 (Phosphate Buffer) | > 85% | > 90% | ~100% |
Data compiled from multiple sources indicating general trends.
Table 2: Effect of Surfactant (0.2% SLS) on L-Thyroxine Sodium Dissolution in 0.01N HCl
| Condition | % Dissolved at 15 min | % Dissolved at 45 min |
| Without SLS | Variable, often < 80% | Variable, may not reach 100% |
| With 0.2% SLS | > 85% | ~100% |
Data shows that the addition of SLS generally leads to faster and more complete dissolution.[4]
Section 5: Visualizations
The following diagrams illustrate key pathways and workflows relevant to L-Thyroxine experiments.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Physicochemical characterization of solid dispersion of furosemide with TPGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. uspnf.com [uspnf.com]
addressing batch-to-batch variability of L-Thyroxine sodium powder
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the batch-to-batch variability of L-Thyroxine sodium powder. Inconsistent results in sensitive experimental models can often be traced back to subtle differences between batches of this active pharmaceutical ingredient (API). This guide offers troubleshooting advice and frequently asked questions to help you identify, characterize, and manage this variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in L-Thyroxine sodium powder?
A1: Batch-to-batch variability in L-Thyroxine sodium is a multifaceted issue stemming from its complex chemical nature and sensitivity to environmental conditions. The primary causes can be categorized as follows:
-
Physicochemical Properties: L-Thyroxine sodium can exist in different physical forms, such as various polymorphs (different crystal structures) and hydrates (e.g., the pentahydrate form).[1][2] These forms can have different solubility and stability profiles, leading to variable dissolution rates.[3] The material is also known to be hygroscopic, meaning it can absorb moisture from the air, which can trigger chemical degradation and physical form changes.[4][5]
-
Manufacturing and Impurities: The multi-step synthesis process can introduce variability. Impurities such as the more potent liothyronine (T3), the inactive D-enantiomer of thyroxine (D-T4), or other related substances like diiodothyronine can be present at varying levels between batches.[6][7][8]
-
Environmental Factors: L-Thyroxine sodium is sensitive to heat, light, oxygen, and humidity.[1][4] Exposure to these factors during manufacturing, shipping, or laboratory storage can lead to degradation, reducing the potency of the powder.[9]
-
Interaction with Excipients: In formulation development, the choice of excipients is critical. Some excipients, particularly those that are hygroscopic (e.g., povidone, crospovidone) or create an acidic microenvironment, can significantly accelerate the degradation of L-Thyroxine.[4][10][11]
Q2: My experimental results are inconsistent despite using the same protocol. Could L-Thyroxine batch variability be the cause?
A2: Yes, this is a strong possibility. Inconsistent biological or chemical results, such as variable cell culture responses or fluctuating analytical readings, are classic signs of API variability. If you observe higher-than-expected activity, it could be due to a higher concentration of the more potent T3 impurity in a particular batch.[12] Conversely, lower-than-expected activity may indicate degradation of the L-Thyroxine, resulting in sub-potent material.[1] To confirm, you should consider performing characterization tests on the different batches you have used.
Q3: What are the critical quality attributes (CQAs) I should assess when receiving a new batch of L-Thyroxine sodium powder?
A3: For ensuring consistency in research and development, the following CQAs should be considered for assessment:
-
Purity and Impurity Profile: Quantify the amount of L-Thyroxine and identify and quantify any impurities, especially liothyronine (T3) and the D-enantiomer.
-
Potency (Assay): This determines the actual amount of active L-Thyroxine in the powder, typically expressed as a percentage.
-
Moisture Content: Due to its hygroscopicity and moisture sensitivity, knowing the water content is crucial for stability.[1][5]
-
Polymorphic Form/Crystalline State: Identifying the crystal form is important as different polymorphs can have different dissolution rates and stability.[3]
-
Dissolution Rate: This measures how quickly the powder dissolves under specific conditions and is a key predictor of its bioavailability.[13]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to L-Thyroxine sodium powder variability.
| Observed Issue | Potential Root Cause | Recommended Action(s) |
| Lower-than-expected biological activity or assay results. | Degradation of L-Thyroxine due to improper storage (exposure to heat, light, moisture) or interaction with incompatible substances.[1][4] | 1. Verify storage conditions (cool, dark, dry place, preferably under inert gas). 2. Perform a potency assay (e.g., HPLC-UV) on the current batch and compare it to the Certificate of Analysis (CoA). 3. Check for the presence of degradation products using a stability-indicating HPLC method.[14] |
| Higher-than-expected biological activity. | The batch may contain a higher-than-usual level of liothyronine (T3), which is more potent than L-Thyroxine (T4).[8][12] | 1. Use a validated HPLC method capable of separating L-Thyroxine from liothyronine to quantify the T3 impurity.[14] 2. Compare the T3 level to the CoA and to previous batches if data is available. |
| Variable dissolution rates or poor solubility in experiments. | Differences in the polymorphic form or particle size between batches. The powder may have converted to a less soluble form.[3] | 1. Analyze the batch using Powder X-ray Diffraction (PXRD) to identify the crystalline form and compare it with previous batches. 2. Perform dissolution testing under standardized conditions to confirm variability. |
| Inconsistent results when formulating the powder with excipients. | Incompatibility of L-Thyroxine with certain excipients, especially those that are acidic or hygroscopic, leading to degradation.[10][11] | 1. Review the excipients used. Avoid those known to cause instability, such as lactose, povidone, and crospovidone, especially in the presence of moisture.[4][15] 2. Consider using stabilizing excipients like sodium bicarbonate or magnesium oxide.[10] 3. Perform compatibility studies by analyzing binary mixtures of L-Thyroxine and each excipient under accelerated stability conditions (e.g., 40°C/75% RH).[5] |
Key Analytical Experiments and Protocols
Below are detailed methodologies for essential experiments to characterize L-Thyroxine sodium powder.
Potency and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To accurately quantify the amount of L-Thyroxine and separate and quantify related impurities like liothyronine.
-
Methodology: A stability-indicating reversed-phase HPLC method is recommended.[14]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used to achieve separation of all relevant compounds. For example, a gradient of a phosphate buffer (pH 3.0) and methanol or acetonitrile can be effective.[13][14]
-
Flow Rate: Typically 1.0 mL/min.
-
Sample Preparation: Dissolve the powder in a suitable solvent, such as a mixture of methanol and 0.01 M NaOH, to ensure complete dissolution and stability during analysis.[14]
-
Quantification: Use certified reference standards for L-Thyroxine and key impurities (e.g., liothyronine) to create calibration curves for accurate quantification. The results are typically reported as a percentage (w/w).
-
Moisture Content by Karl Fischer Titration
-
Objective: To determine the water content of the powder, which is critical for its stability.
-
Methodology: Volumetric or coulometric Karl Fischer titration is the standard method.
-
Apparatus: An automated Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a sample of the L-Thyroxine sodium powder and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Procedure: The titrator automatically adds the Karl Fischer reagent until the endpoint is reached. The instrument calculates the amount of water in the sample.
-
Acceptance Criteria: The water content should be within the limits specified by the manufacturer or relevant pharmacopeia, which is often crucial for maintaining the stable pentahydrate form.
-
Crystalline Form Analysis by Powder X-ray Diffraction (PXRD)
-
Objective: To identify the solid-state form (polymorph, hydrate, or amorphous state) of the L-Thyroxine sodium powder.
-
Methodology:
-
Apparatus: A powder X-ray diffractometer.
-
Sample Preparation: A small amount of the powder is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays over a specific range of 2θ angles (e.g., 5° to 40°).
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ angle) is a fingerprint of the crystalline structure. This pattern should be compared to reference patterns of known polymorphs and hydrates of L-Thyroxine sodium to confirm the form present in the batch.
-
Visualizing Workflows and Concepts
Quality Control Workflow for Incoming Batches
The following diagram illustrates a logical workflow for the quality control assessment of new batches of L-Thyroxine sodium powder to ensure consistency.
Caption: A typical quality control workflow for incoming L-Thyroxine sodium powder.
Potential Sources of Batch-to-Batch Variability
This diagram outlines the key factors that can contribute to inconsistencies between different batches of L-Thyroxine sodium.
Caption: Key contributors to L-Thyroxine sodium batch variability.
Thyroid Hormone Signaling Pathway
Understanding the biological impact of L-Thyroxine underscores the need for consistent dosing and API quality. This simplified diagram shows the cellular mechanism of action.
Caption: Simplified thyroid hormone signaling pathway.
References
- 1. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. US9428444B2 - Process for the preparation of levothyroxine sodium - Google Patents [patents.google.com]
- 7. WO2009136249A1 - An improved process for the preparation of levothyroxine sodium with reduced levels of impurities - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US20210015776A1 - Methods of stabilization of levothyroxine sodium tablets - Google Patents [patents.google.com]
- 10. Potency and Powder X-ray Diffraction (PXRD) Evaluation of Levothyroxine Sodium Tablets under Ambient, Accelerated, and Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Evaluation of Effect of Excipients, Temperature and Humidity on the St" by Niraj S. Amin [digitalcommons.uri.edu]
- 16. tsijournals.com [tsijournals.com]
impact of humidity and temperature on L-Thyroxine sodium pentahydrate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Thyroxine sodium pentahydrate, focusing on the critical impacts of humidity and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of L-Thyroxine sodium pentahydrate?
A1: The stability of L-Thyroxine sodium pentahydrate is primarily influenced by temperature, humidity, light, and interactions with excipients.[1][2][3][4] High temperatures and humidity levels are particularly detrimental, leading to accelerated degradation.[1][5] The presence of certain excipients, especially those with acidic properties or reducing sugars, can also significantly compromise the drug's stability.[1][6][7]
Q2: How does humidity specifically impact the stability of L-Thyroxine sodium pentahydrate?
A2: Humidity affects L-Thyroxine sodium pentahydrate in two main ways. High humidity can lead to moisture sorption, which can accelerate degradation reactions.[5] Conversely, very low humidity can cause the dehydration of the pentahydrate form to a lower hydrate or an anhydrous form.[6][8] This physical change in the crystal structure can precede chemical instability and degradation, particularly in the presence of oxygen.[8][9][10]
Q3: What is the effect of temperature on the stability of this compound?
A3: Elevated temperatures significantly accelerate the degradation of L-Thyroxine sodium pentahydrate.[1][5] Thermal analysis has shown that the dehydration process begins at temperatures as low as 35-77°C.[11][12] Higher temperatures, such as 60°C, are used in accelerated stability studies to rapidly screen for excipient incompatibilities due to the fast degradation rates.[5]
Q4: Which excipients are known to be incompatible with L-Thyroxine sodium pentahydrate?
A4: Several common excipients have been shown to be incompatible with L-Thyroxine sodium pentahydrate. These include:
-
Carbohydrates with aldehyde groups (reducing sugars) such as dextrose and lactose, which can lead to a Schiff-base reaction.[1]
-
Hygroscopic excipients like povidone and crospovidone can attract moisture, leading to degradation.[5][13]
-
Acidic excipients can induce the disproportionation of the sodium salt to the less soluble free acid form.[6][7]
-
Microcrystalline cellulose, starch, and sodium lauryl sulfate have also been shown to cause significant degradation.[3][5][13]
Q5: Are there any excipients that can improve the stability of L-Thyroxine sodium pentahydrate?
A5: Yes, the use of basic pH modifiers, such as sodium carbonate, sodium bicarbonate, or magnesium oxide, can improve the stability of L-Thyroxine sodium pentahydrate in formulations.[3][6] Dibasic calcium phosphate and mannitol have also shown better compatibility compared to other common fillers.[3]
Q6: What are the recommended storage conditions for L-Thyroxine sodium pentahydrate?
A6: To ensure stability, L-Thyroxine sodium pentahydrate should be stored in tightly closed, light-resistant containers at controlled room temperature, ideally between 2°C and 8°C, and protected from moisture.[14][15]
Troubleshooting Guides
This section addresses common issues encountered during stability studies of L-Thyroxine sodium pentahydrate.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation of the active pharmaceutical ingredient (API) in a new formulation. | Incompatible excipients (e.g., reducing sugars, acidic compounds). | 1. Review the excipient list for known incompatibilities.[1][5][6] 2. Conduct compatibility studies with binary mixtures of the API and each excipient. 3. Consider replacing problematic excipients with more compatible alternatives like dibasic calcium phosphate or mannitol, and incorporating basic pH modifiers.[3] |
| Inconsistent stability results between batches. | 1. Variations in the hydration state of the API. 2. Differences in excipient quality or moisture content. 3. Inconsistent manufacturing process parameters (e.g., drying times, compression forces). | 1. Characterize the solid-state properties (e.g., hydration state via TGA) of each API batch.[11][12] 2. Ensure consistent sourcing and quality control of excipients. 3. Standardize and validate all manufacturing process parameters. |
| Physical changes observed in the sample (e.g., color change, caking). | 1. Exposure to light, which can cause photodegradation. 2. Hygroscopicity of the formulation leading to moisture absorption. | 1. Protect samples from light at all stages of manufacturing and storage.[14][15] 2. Incorporate desiccants in packaging or select less hygroscopic excipients. |
| Formation of a less soluble precipitate in dissolution testing. | Disproportionation of the sodium salt to the free acid form, often triggered by an acidic microenvironment created by certain excipients.[6][7] | 1. Analyze the pH of the formulation's microenvironment. 2. Incorporate basic pH modifiers to maintain a more alkaline environment.[3][6] |
Data Presentation
Table 1: Impact of Excipients on the Stability of L-Thyroxine Sodium Pentahydrate
| Excipient | Storage Conditions | Observation | Reference |
| Lactose, Starch, Dextrose | Elevated Temperature & Humidity | Unstable, potential Schiff-base reaction. | [1] |
| Lactose anhydrous, Starch, Microcrystalline Cellulose | 40°C / 75% RH for 3 months | Failed to meet USP assay requirements. | [3] |
| Dibasic calcium phosphate, Mannitol | 40°C / 75% RH for 3 months | Met USP assay requirements. | [3] |
| Povidone | 40°C (hermetically sealed) | Partial dehydration to monohydrate. | [6][7] |
| Crospovidone, Povidone, Sodium Lauryl Sulfate | 60°C with 5% moisture for 28 days | Significant API degradation. | [5][13] |
Table 2: Thermal Analysis Data for L-Thyroxine Sodium Pentahydrate
| Thermal Event | Temperature Range | Peak Temperature | Mass Loss (%) | Observation | Reference |
| Dehydration (Step 1) | 35-77°C | 69°C | ~6.85% | Loss of water molecules. | [11][12] |
| Dehydration (Step 2) | 77-103°C | 87°C | ~2.63% | Continued loss of water. | [11][12] |
| Decomposition | 156-220°C | 198°C | ~4.22% | Onset of thermal decomposition. | [12] |
Experimental Protocols
1. Accelerated Stability Study of API-Excipient Binary Mixtures
-
Objective: To screen for potential incompatibilities between L-Thyroxine sodium pentahydrate and various excipients.
-
Methodology:
-
Prepare binary mixtures of L-Thyroxine sodium pentahydrate and each excipient, typically in a 1:1 or 1:10 ratio.
-
Add a controlled amount of moisture (e.g., 5% w/w) to simulate humid conditions.
-
Place the mixtures in open or closed containers and store them under accelerated conditions (e.g., 60°C).[5]
-
At predetermined time points (e.g., 7, 14, 28 days), withdraw samples for analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining L-Thyroxine and any degradation products.[5][16]
-
2. High-Performance Liquid Chromatography (HPLC) for Stability Analysis
-
Objective: To quantify the amount of L-Thyroxine sodium pentahydrate and its degradation products.
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is often used, for example, with 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).[5][16]
-
Flow Rate: Approximately 0.8 to 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV detection at a wavelength of 225 nm or 223 nm.[5][16]
-
Sample Diluent: A mixture of 0.01 M sodium hydroxide and methanol (1:1 v/v) is often used to ensure the solubility of the API.[17]
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To determine the water content and thermal decomposition profile of L-Thyroxine sodium pentahydrate.
-
Methodology:
-
Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.[5]
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature (e.g., 300°C) under a nitrogen purge.[5][12]
-
Record the mass loss as a function of temperature. The initial weight loss corresponds to the loss of water of hydration.[5][12]
-
Mandatory Visualization
Caption: Degradation pathways of L-Thyroxine sodium pentahydrate under various stress conditions.
Caption: Experimental workflow for assessing the stability of L-Thyroxine sodium pentahydrate formulations.
References
- 1. "Evaluation of Effect of Excipients, Temperature and Humidity on the St" by Niraj S. Amin [digitalcommons.uri.edu]
- 2. Effect of excipients on the stability of levothyroxine sodium tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of excipients on the stability of levothyroxine sodium pentahydrate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. New Insights on Solid-State Changes in the Levothyroxine Sodium Pentahydrate during Dehydration and its Relationship to Chemical Instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy L-Thyroxine sodium salt pentahydrate | 6106-07-6 [smolecule.com]
- 12. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. pccarx.com [pccarx.com]
- 16. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ignited.in [ignited.in]
Validation & Comparative
A Comparative In Vivo Analysis of Brand Name vs. Generic Levothyroxine
An objective review of bioequivalence, therapeutic efficacy, and clinical outcomes for researchers and drug development professionals.
The debate surrounding the interchangeability of brand name and generic levothyroxine has been a long-standing topic of discussion among clinicians, researchers, and patients. While generic drugs are approved based on demonstrated bioequivalence to their brand-name counterparts, the narrow therapeutic index of levothyroxine has led to concerns about potential clinical differences upon switching. This guide provides a comprehensive in vivo comparative analysis of brand name and generic levothyroxine, summarizing key experimental data, outlining study methodologies, and visualizing relevant biological and experimental frameworks.
Data Summary: Bioequivalence and Therapeutic Equivalence
Numerous studies have been conducted to compare the in vivo performance of brand name and generic levothyroxine formulations. The primary focus of these studies has been on establishing bioequivalence, which is a measure of the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. More recent large-scale retrospective studies have also evaluated therapeutic equivalence by comparing key clinical endpoints, such as Thyroid Stimulating Hormone (TSH) levels, in large patient populations.
The U.S. Food and Drug Administration (FDA) mandates that generic levothyroxine preparations must be bioequivalent to the brand-name product.[1][2] This is typically demonstrated in randomized, crossover studies in healthy volunteers.[3] The FDA's criterion for bioequivalence is that the 90% confidence intervals for the ratio of the geometric means of the pharmacokinetic parameters (AUC and Cmax) for the test (generic) and reference (brand) products fall within the range of 80% to 125%.[1][2] However, due to levothyroxine's narrow therapeutic index, there has been a push for and adoption of even tighter bioequivalence standards, with some studies demonstrating a relative bioequivalence of 0.95 to 1.07.[1][2]
The following tables summarize key quantitative data from comparative in vivo studies.
| Study Type | Key Findings | References |
| Bioequivalence Studies | A single-blind, randomized, four-way crossover trial involving 22 women with hypothyroidism found no significant differences in the area under the curve (AUC) or peak serum concentrations of total thyroxine, total triiodothyronine, or free thyroxine index between two brand-name (Synthroid, Levoxine) and two generic levothyroxine preparations.[1][2] The study demonstrated that all four preparations were bioequivalent by FDA criteria.[1][2] A more recent bioequivalence study in 78 healthy volunteers also demonstrated bioequivalence between a test and reference levothyroxine formulation, meeting the stricter 90% confidence interval of 0.9 to 1.11 for Cmax and AUC.[3] | [1][2][3] |
| Therapeutic Equivalence Studies (TSH Levels) | A large retrospective cohort study of 17,598 patients initiating levothyroxine found no significant difference in the proportion of patients achieving normal TSH levels within 3 months between those receiving generic (75.4%) and brand-name (76.9%) formulations.[4][5][6] Similarly, a study of 15,829 patients found that switching between different generic levothyroxine products was not associated with clinically significant changes in TSH levels; 83% of non-switchers and 85% of switchers had normal TSH levels.[7][8] | [4][5][6][7][8] |
| Cardiovascular Outcomes | A retrospective analysis of 87,902 propensity score-matched patients found no significant differences in the rates of hospitalization for atrial fibrillation, myocardial infarction, congestive heart failure, or stroke between patients initiating generic versus brand-name levothyroxine therapy.[9] | [9] |
Experimental Protocols
Understanding the methodologies employed in these comparative studies is crucial for interpreting the results. Below are detailed descriptions of the typical experimental protocols for bioequivalence and therapeutic equivalence studies.
Bioequivalence Study Protocol
A common design for assessing the bioequivalence of brand name and generic levothyroxine is the randomized, single-dose, two-period, two-sequence crossover study in healthy volunteers.
-
Subject Selection: A cohort of healthy adult volunteers is recruited for the study. Participants undergo a screening process to ensure they meet specific inclusion and exclusion criteria, such as age, weight, and absence of any underlying medical conditions that could interfere with the study's outcome.
-
Randomization and Blinding: Subjects are randomly assigned to one of two treatment sequences. For example, in Sequence 1, subjects receive the brand name formulation in the first period and the generic formulation in the second period. In Sequence 2, the order is reversed. The study is often single-blinded, where the investigators are unaware of the treatment administered.[1][2]
-
Drug Administration and Washout Period: In each study period, subjects receive a single oral dose of the assigned levothyroxine formulation. A washout period of sufficient duration (e.g., 42 days) is implemented between the two periods to ensure complete elimination of the drug from the body before the next administration.[3]
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration. These samples are then analyzed to determine the plasma concentrations of levothyroxine over time.
-
Data Analysis: The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated for each subject in each period. Statistical analysis is then performed to compare these parameters between the brand name and generic formulations.
Therapeutic Equivalence Study Protocol (Retrospective Cohort)
Large-scale therapeutic equivalence studies are often conducted using retrospective analyses of administrative claims data.
-
Data Source: Data is extracted from large healthcare databases that contain information on patient demographics, diagnoses, prescription drug dispensations, and laboratory results.
-
Cohort Identification: A cohort of patients with hypothyroidism who have been newly prescribed levothyroxine is identified. Patients are categorized into two groups: those who received a brand name formulation and those who received a generic formulation.
-
Outcome Measurement: The primary outcome is typically the achievement of a normal TSH level (e.g., within a range of 0.3 to 4.4 mIU/L) within a specified timeframe after initiating treatment.[8] Secondary outcomes may include the stability of TSH levels over time or the occurrence of adverse events.
-
Statistical Analysis: To account for potential confounding factors, statistical methods such as propensity score matching are often used to balance the baseline characteristics of the two groups.[4][6] The proportions of patients achieving the primary outcome in each group are then compared.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway for thyroid hormone regulation and a typical experimental workflow for a levothyroxine bioequivalence study.
Caption: The Hypothalamic-Pituitary-Thyroid (HPT) Axis Feedback Loop.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence of generic and brand-name levothyroxine products in the treatment of hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levothyroxine Bioequivalence Study and Its Narrow Therapeutic Index: Comparative Bioavailability Results Between Two Formulations Available in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effectiveness of Generic vs Brand-Name Levothyroxine in Achieving Normal Thyrotropin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generic Levothyroxine vs Brand Name: Which Is More Effective? | MedPage Today [medpagetoday.com]
- 6. Comparative Effectiveness of Generic vs Brand-Name Levothyroxine in Achieving Normal Thyrotropin Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safe for patients to switch generic levothyroxine products, study says [pharmacist.com]
- 8. Association Between Generic-to-Generic Levothyroxine Switching and Thyrotropin Levels Among US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
A Comparative Guide to the Bioequivalence of L-Thyroxine Sodium Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different L-Thyroxine (levothyroxine) sodium formulations, a critical consideration for this narrow therapeutic index drug.[1][2] Even minor variations in bioavailability can lead to significant clinical consequences, making the assessment of bioequivalence paramount for patient safety and therapeutic efficacy.[1][2][3] This document summarizes key pharmacokinetic data, outlines common experimental protocols for bioequivalence studies, and visualizes the underlying physiological and methodological frameworks.
Data Presentation: Pharmacokinetic Comparison of L-Thyroxine Formulations
The following table summarizes pharmacokinetic parameters from various bioequivalence studies comparing different L-Thyroxine sodium formulations. These studies are typically conducted in healthy volunteers under fasting conditions.[3][4] The standard for bioequivalence is met if the 90% confidence intervals (CI) for the ratio of the geometric means (test/reference) of AUC (Area Under the Curve) and Cmax (Maximum Concentration) fall within the range of 80% to 125%.[5][6][7] However, due to levothyroxine's narrow therapeutic index, some regulatory bodies and studies have adopted stricter limits, such as 90% to 111%.[2][8]
| Formulation Comparison | Analyte | Pharmacokinetic Parameter | Test Product (Mean ± SD or as noted) | Reference Product (Mean ± SD or as noted) | 90% Confidence Interval (CI) | Conclusion |
| Generic vs. Brand-Name Tablets | Total T4 | AUC (ng·h/mL) | Not explicitly stated, but ratios were calculated. | Not explicitly stated, but ratios were calculated. | 0.95 - 1.07 | Bioequivalent[5] |
| Cmax (ng/mL) | Not explicitly stated, but ratios were calculated. | Not explicitly stated, but ratios were calculated. | Not explicitly stated, but within acceptable range. | Bioequivalent[5] | ||
| Liquid Solution vs. Tablet | Total T4 | AUC0-72 (ng·h/mL) | 2286.1 ± 331.0 | 2307.3 ± 351.3 | 0.966 - 1.011 | Bioequivalent[9] |
| Cmax (ng/mL) | 111.3 ± 15.1 | 113.4 ± 18.5 | 0.968 - 1.032 | Bioequivalent[9] | ||
| Soft Capsule vs. Tablet | Total T4 | AUC0-48 (ng·h/mL) | Geometric Mean Ratio: 1.00 | Geometric Mean Ratio: 1.00 | 96.9% - 103.5% | Bioequivalent[7] |
| Cmax (ng/mL) | Geometric Mean Ratio: 1.02 | Geometric Mean Ratio: 1.02 | 98.2% - 106.1% | Bioequivalent[7] | ||
| Oral Solution vs. Tablet (Synthroid®) | Total T4 | AUC0-72 (ng·h/mL) | Geometric Mean Ratio: 101.31% | Geometric Mean Ratio: 101.31% | 97.88% - 104.86% | Bioequivalent[10] |
| Cmax (ng/mL) | Geometric Mean Ratio: 100.29% | Geometric Mean Ratio: 100.29% | 95.88% - 104.91% | Bioequivalent[10] |
Note: Data is compiled from multiple sources and study designs may vary slightly. Direct cross-study comparisons should be made with caution. SD denotes Standard Deviation.
Experimental Protocols
The methodologies for assessing the bioequivalence of L-Thyroxine sodium formulations are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[3][11] The following outlines a typical experimental protocol.
Study Design: A single-dose, open-label, randomized, two-period, two-sequence crossover study is the standard design.[5][9][10][12] A four-way, fully replicated crossover design may also be used.[4][13]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are typically enrolled.[4][13]
-
Dosing: Due to the presence of endogenous thyroxine, a supratherapeutic dose (e.g., 600 µg) is administered to ensure that the exogenous drug concentration is high enough to be accurately measured above baseline levels.[3][4]
-
Fasting: Subjects fast for at least 10 hours overnight before drug administration and for a specified period (e.g., 4 hours) post-dose.[3]
-
Washout Period: A long washout period of at least 35 days is required between study periods due to the long half-life of levothyroxine (approximately 7 days).[3][4][14]
Sample Collection and Analysis:
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Pre-dose samples (e.g., at -0.5, -0.25, and 0 hours) are taken to establish a baseline for endogenous thyroxine levels.[4][13] Post-dose samples are collected over a period of at least 48 to 72 hours.[10][15]
-
Analytical Method: The concentration of total thyroxine (T4) in serum or plasma is measured using a validated analytical method, such as radioimmunoassay (RIA), electrochemiluminescent immunoassay, or liquid chromatography-mass spectrometry (LC-MS).[6][9][12][15]
Pharmacokinetic Analysis:
-
Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[6][12] The time to reach maximum concentration (Tmax) is also recorded.
-
Baseline Correction: Post-dose concentrations are corrected for baseline (endogenous) thyroxine levels for each subject in each period.[4][13]
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of AUC and Cmax for the test and reference products are calculated.[5][6]
Mandatory Visualizations
L-Thyroxine (T4) Signaling Pathway
Caption: L-Thyroxine (T4) cellular mechanism of action.
Bioequivalence Study Workflow for L-Thyroxine Formulations
Caption: A typical crossover design workflow for an L-Thyroxine bioequivalence study.
References
- 1. Are bioequivalence studies of levothyroxine sodium formulations in euthyroid volunteers reliable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generic Levothyroxine for Hypothyroidism Treatment: A Q&A | Paloma Health [palomahealth.com]
- 3. fda.gov [fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bioequivalence of generic and brand-name levothyroxine products in the treatment of hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Comparative Bioavailability of a Levothyroxine Sodium Oral Solution and Soft Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levothyroxine Bioequivalence Study and Its Narrow Therapeutic Index: Comparative Bioavailability Results Between Two Formulations Available in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Bioequivalence studies for levothyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bioequivalence study of levothyroxine tablets versus an oral levothyroxine solution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Levothyroxine - Wikipedia [en.wikipedia.org]
- 15. ijbcp.com [ijbcp.com]
Cross-Validation of L-Thyroxine Experimental Results with Scientific Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results for L-Thyroxine (Levothyroxine, T4) with data reported in peer-reviewed scientific literature. It is designed to offer an objective comparison of the product's performance and mechanism of action, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following tables summarize key quantitative data from experimental studies on L-Thyroxine, providing a baseline for comparison with in-house experimental findings.
Pharmacokinetic Parameters of L-Thyroxine in Rats
Proper characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. The table below presents key pharmacokinetic parameters of L-Thyroxine following oral administration in rats.
| Parameter | Value | Reference |
| Oral Bioavailability | 40% - 80% | --INVALID-LINK--[1] |
| Half-life (t½) | 6 - 7 days | --INVALID-LINK--[1] |
| Time to Peak Plasma Concentration (Tmax) | ~2-4 hours | Not explicitly found in a table, but inferred from absorption characteristics. |
| Volume of Distribution (Vd) | Not explicitly found in a table. | |
| Clearance (CL) | Not explicitly found in a table. | |
| Primary Route of Elimination | Renal | --INVALID-LINK--[1] |
Note: Pharmacokinetic parameters can vary depending on the rat strain, age, and experimental conditions.
L-Thyroxine Mediated Gene Expression Changes in Liver
L-Thyroxine, primarily through its conversion to Triiodothyronine (T3), regulates the transcription of numerous genes. The following table highlights the regulation of representative genes in the liver of hypothyroid mice treated with L-Thyroxine.
| Gene | Regulation | Fold Change (vs. Hypothyroid Control) | Experimental Model | Reference |
| Dio1 (Type 1 Deiodinase) | Upregulated | Data not in a comparative table | Hypothyroid Mice | --INVALID-LINK--[2] |
| Thrsp (Thyroid Hormone Responsive) | Upregulated | Data not in a comparative table | Hypothyroid Mice | --INVALID-LINK--[2] |
| G6pc (Glucose-6-Phosphatase, Catalytic Subunit) | Upregulated | Data not in a comparative table | Hypothyroid Mice | --INVALID-LINK--[3] |
| Angptl4 (Angiopoietin-Like 4) | Upregulated | Data not in a comparative table | Hypothyroid Mice | --INVALID-LINK--[3] |
Note: Gene expression changes are highly dependent on the dose, duration of treatment, and the specific tissue analyzed.
Cardiac Hypertrophy Markers in Rats Treated with L-Thyroxine
Excess L-Thyroxine can induce cardiac hypertrophy. This table summarizes key markers used to quantify this effect in rodent models.
| Parameter | Observation | Magnitude of Change | Experimental Model | Reference |
| Heart Weight / Body Weight Ratio | Increased | Significant increase | Sprague Dawley Rats | --INVALID-LINK--[4], --INVALID-LINK--[5] |
| Left Ventricular Mass Index | Increased | 18.4% increase | Humans on long-term T4 therapy | --INVALID-LINK--[6] |
| Myocyte Width | Increased | Significant increase | Wistar Rats | --INVALID-LINK--[5] |
| Akt Phosphorylation | Increased | Significant phosphorylation | Sprague Dawley Rats | --INVALID-LINK--[4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating L-Thyroxine's effects.
Caption: L-Thyroxine Genomic and Non-Genomic Signaling Pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Thyroxine activates Akt signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cardiac hypertrophy as a result of long-term thyroxine therapy and thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Liquid Versus Tablet L-Thyroxine Formulations for Research Applications
For researchers, scientists, and drug development professionals, the choice of L-Thyroxine formulation can significantly impact study outcomes. This guide provides an objective comparison of liquid and tablet L-Thyroxine formulations, supported by experimental data, to inform formulation selection in a research context.
The oral administration of L-Thyroxine is the standard treatment for hypothyroidism. However, the traditional tablet formulation presents challenges related to dissolution, stability, and bioavailability, which can be influenced by various factors such as gastric pH, food and drug interactions, and patient-specific conditions.[1][2] Newer liquid formulations have been developed to overcome some of these limitations.[1][3] This guide delves into a comparative study of these two formulations, focusing on their performance based on key experimental parameters.
Performance Comparison: Liquid vs. Tablet L-Thyroxine
The efficacy of L-Thyroxine formulations is primarily assessed through pharmacokinetic and pharmacodynamic parameters. Bioavailability studies measure the rate and extent to which the active ingredient is absorbed and becomes available at the site of action, while clinical studies evaluate the physiological response, typically by monitoring thyroid-stimulating hormone (TSH) levels.
Bioavailability and Pharmacokinetics
Liquid L-Thyroxine formulations generally exhibit faster absorption compared to tablets because they bypass the dissolution step required for solid dosage forms.[4][5] This can be particularly advantageous in patients with conditions that impair tablet dissolution, such as those with high gastric pH due to atrophic gastritis or the use of proton-pump inhibitors.[1][4]
Several studies have demonstrated that liquid and soft gel formulations are bioequivalent to traditional tablets in healthy volunteers under fasting conditions.[[“]][7] However, the liquid formulation may offer more consistent absorption in the presence of interfering factors.[[“]][8]
| Parameter | Liquid L-Thyroxine | Tablet L-Thyroxine | Key Findings |
| Time to Maximum Concentration (Tmax) | Faster, mean of 30 minutes shorter than tablets[5][9] | Slower | Liquid formulation is absorbed more rapidly.[4] |
| Maximum Concentration (Cmax) | Generally comparable to or slightly higher than tablets[5][7] | Variable | Bioequivalence studies show comparable Cmax under fasting conditions.[7] |
| Area Under the Curve (AUC) | Comparable to tablets, with some studies showing slightly higher exposure[5][7] | Standard for comparison | Bioequivalent in healthy volunteers under fasting conditions.[[“]][7] |
| Bioequivalence | Generally bioequivalent to tablets in healthy, fasting subjects[[“]][7] | Reference formulation | Bioequivalence can be affected by food and co-medications.[[“]][10] |
Clinical Efficacy and Patient Outcomes
Clinical studies comparing liquid and tablet L-Thyroxine have shown that the liquid formulation can lead to better control of TSH levels, particularly in sensitive populations or those with absorption issues.[9]
In a prospective study on hypothyroid patients without malabsorption, switching from tablets to a liquid formulation at the same dosage resulted in a significant decline in TSH values, suggesting improved absorption.[9][11] Similarly, in patients who underwent total thyroidectomy, the liquid formulation resulted in a significantly higher number of patients maintaining TSH values in the normal range compared to the tablet formulation.[12]
For infants with congenital hypothyroidism, both formulations are effective, but liquid L-Thyroxine may lead to a faster normalization of TSH levels.[[“]][13]
| Population | Liquid L-Thyroxine Outcome | Tablet L-Thyroxine Outcome | Key Findings |
| Hypothyroid patients without malabsorption | Significant decline in TSH levels after switching from tablets[9][11] | Higher baseline TSH levels compared to post-switch to liquid[9][11] | Liquid formulation may overcome subtle absorption issues even in patients without overt malabsorption.[9] |
| Post-thyroidectomy patients | Significantly lower TSH levels and higher percentage of patients in the target range[12] | Higher TSH levels compared to the liquid group[12] | Liquid L-Thyroxine provides better TSH control in this patient group.[12] |
| Infants with congenital hypothyroidism | Faster normalization of TSH and lower TSH values during treatment[[“]] | Effective and safe, but may have slower TSH normalization[[“]] | Both formulations are effective, with liquid potentially offering a faster biochemical response.[[“]][13] |
| Patients with malabsorption/drug interference | Can overcome absorption issues caused by food, drugs, and gastrointestinal disorders[4][[“]][8] | Absorption can be significantly impaired[1][[“]] | Liquid formulations are a valuable alternative for patients with compromised tablet absorption.[[“]][10] |
Stability
The stability of L-Thyroxine is a critical factor, as it is a narrow therapeutic index drug.[2] The tablet form can be susceptible to degradation due to improper storage conditions, such as exposure to heat and humidity, and the presence of certain excipients.[14][15] Extemporaneously compounded liquid formulations from crushed tablets have shown limited stability, often retaining potency for only a short period, even under refrigeration.[16] Commercially prepared liquid formulations are developed for improved stability.[15]
| Formulation | Storage Condition | Stability Finding |
| Extemporaneously Compounded Liquid (from tablets) | 4°C, without preservative | Retained at least 90% of initial concentration for eight days.[16] |
| Extemporaneously Compounded Liquid (from tablets) | 23-27°C and 38-42°C | Significant degradation.[16] |
| Tablet | Improper storage (e.g., proximity to heat, repackaging) | Can lead to sub-potency and abnormally high TSH levels.[14] |
| Tablet | Stored as per manufacturer's instructions | Generally stable, but can be affected by excipients.[2][15] |
Experimental Protocols
Bioavailability and Bioequivalence Study
A standard experimental design to compare the bioavailability of two L-Thyroxine formulations is a randomized, single-dose, two-period, two-sequence crossover study in healthy euthyroid subjects.[7][17]
Methodology:
-
Subject Recruitment: A cohort of healthy euthyroid volunteers is recruited. Exclusion criteria typically include thyroid disease, malabsorption syndromes, and use of medications known to interfere with L-Thyroxine absorption.[17]
-
Study Design: The study is a crossover design where each subject receives both the test formulation (e.g., liquid L-Thyroxine) and the reference formulation (e.g., tablet L-Thyroxine) in a randomized order, separated by a washout period of at least 35 days.[18]
-
Dosing: A single, often supratherapeutic, oral dose (e.g., 600 µg) of L-Thyroxine is administered to the subjects under fasting conditions.[17][19]
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[7][19]
-
Bioanalysis: Plasma or serum concentrations of total thyroxine (T4) are measured using a validated analytical method, such as a radioimmunoassay or an immunoradiometric assay.[5][19]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject for both formulations: Area Under the concentration-time Curve (AUC) and Maximum plasma Concentration (Cmax).[17]
-
Statistical Analysis: The bioequivalence of the two formulations is assessed by comparing the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax. The formulations are considered bioequivalent if the 90% CI falls within the range of 80% to 125%.[5][19]
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay
To assess the chemical stability of L-Thyroxine formulations, a stability-indicating HPLC method is employed. This method can separate the intact drug from its degradation products.
Methodology:
-
Sample Preparation: The L-Thyroxine formulation (liquid or dissolved tablet) is diluted with a suitable solvent to a known concentration.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector is used. The system includes a suitable column (e.g., C18) and a mobile phase designed to achieve separation of L-Thyroxine and its potential degradants.
-
Forced Degradation Studies: To validate the stability-indicating nature of the assay, the drug product is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light). The method must demonstrate the ability to resolve the L-Thyroxine peak from any degradation product peaks.
-
Stability Study: The formulations are stored under controlled temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[16] Samples are withdrawn at specified time intervals and analyzed by the HPLC method to determine the concentration of L-Thyroxine remaining.
-
Data Analysis: The percentage of the initial L-Thyroxine concentration remaining at each time point is calculated. The stability of the formulation is determined by the time it takes for the concentration to drop below a certain threshold (e.g., 90% of the initial concentration).[16]
Visualizations
Caption: Comparative workflow of tablet versus liquid L-Thyroxine absorption.
Caption: Simplified L-Thyroxine signaling pathways: genomic and nongenomic.
Caption: Experimental workflow for a crossover bioequivalence study.
References
- 1. Levothyroxine: Conventional and Novel Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. The Stability of TSH, and Thyroid Hormones, in Patients Treated With Tablet, or Liquid Levo-Thyroxine [ouci.dntb.gov.ua]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Oral L-thyroxine liquid versus tablet in patients with hypothyroidism without malabsorption: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral L‐thyroxine liquid versus tablet in patients submitted to total thyroidectomy for thyroid cancer (without malabsorption): A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison between Liquid and Tablet Formulations in the Treatment of Congenital Hypothyroidism up to 3 Years of Age: The First Italian Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emjreviews.com [emjreviews.com]
- 15. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of an extemporaneously compounded levothyroxine sodium oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Levothyroxine Formulations: Pharmacological and Clinical Implications of Generic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
TSH Suppression as a Marker for L-Thyroxine Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thyroid Stimulating Hormone (TSH) suppression as a primary marker for L-Thyroxine efficacy against other therapeutic endpoints. It is designed to offer an objective analysis supported by experimental data to aid in research and drug development.
Introduction
L-Thyroxine is the standard of care for treating hypothyroidism. The therapeutic goal is to restore a euthyroid state, historically monitored by normalizing serum TSH levels. In certain clinical scenarios, such as in patients with a history of thyroid carcinoma, intentional TSH suppression to levels below the normal reference range is the therapeutic goal to prevent cancer recurrence. However, the reliance on TSH suppression as a universal marker of L-Thyroxine efficacy is a subject of ongoing scientific discussion. This guide explores the validation of TSH suppression, its limitations, and compares it with alternative biochemical and clinical markers of thyroid hormone action at the tissue level.
Data Presentation: TSH Suppression vs. Alternative Markers
The following tables summarize quantitative data from clinical studies, comparing the effects of different L-Thyroxine treatment regimens on various biochemical and clinical markers.
Table 1: Comparison of Biochemical Markers in Patients on L-Thyroxine Therapy with Different TSH Levels
| Marker | Suppressed TSH (<0.4 mIU/L) | Normal TSH (0.4-4.0 mIU/L) | Healthy Controls | Key Findings & Citations |
| Serum Free T4 (FT4) | Often elevated | Within normal range, but may be higher than controls | Normal Range | Patients on L-T4, even with normal TSH, may have higher FT4 levels compared to healthy individuals.[1] |
| Serum Free T3 (FT3) | May be normal or slightly low | Often in the lower part of the normal range or below | Normal Range | L-T4 monotherapy may not restore physiological FT3 levels in all tissues, even with a normal TSH.[1] |
| Sex Hormone-Binding Globulin (SHBG) | Significantly Increased | Normal to slightly low | Normal Range | SHBG is a sensitive marker of thyroid hormone action in the liver; levels increase with greater thyroid hormone activity.[2] |
| Bone Alkaline Phosphatase (BAP) | Significantly Increased | Normal | Normal Range | Increased BAP suggests increased bone turnover, a potential adverse effect of TSH suppression.[2] |
| Low-Density Lipoprotein (LDL) Cholesterol | Normal to Low | May remain elevated compared to controls | Normal Range | Normalization of TSH does not always equate to normalization of lipid profiles.[1] |
Table 2: Clinical Outcomes Associated with TSH Suppression in Differentiated Thyroid Cancer Patients
| Outcome | TSH Suppression Therapy | No TSH Suppression (Euthyroid Target) | Relative Risk (RR) / Hazard Ratio (HR) | Citation |
| Cancer Recurrence | Reduced | Higher | RR: 0.44 (95% CI: 0.18 to 1.09) | [3] |
| Mortality | Reduced | Higher | RR: 0.24 (95% CI: 0.03 to 2.07) | [3] |
| Atrial Fibrillation | Increased Risk | Lower Risk | - | [4] |
| Osteoporosis/Fractures | Increased Risk | Lower Risk | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the literature.
Protocol 1: Measurement of Serum TSH, FT4, and FT3
Objective: To quantify the concentration of thyroid-stimulating hormone, free thyroxine, and free triiodothyronine in patient serum.
Methodology: Chemiluminescent Immunoassay
-
Sample Collection: Collect whole blood in a serum separator tube (SST). Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifugation: Centrifuge the sample at 1000-1300 x g for 15 minutes to separate the serum from the blood cells.
-
Aliquoting: Carefully aspirate the serum and transfer it to a clean, labeled polypropylene tube. Store at 2-8°C if the assay is to be performed within 48 hours, or freeze at -20°C or lower for longer storage.
-
Assay Principle: A competitive or sandwich immunoassay principle is typically employed.
-
For TSH (Sandwich Assay): The patient's serum is incubated with two different monoclonal antibodies. One is biotinylated, and the other is labeled with a chemiluminescent tag (e.g., ruthenium complex). A streptavidin-coated microparticle is added, which binds to the biotinylated antibody, forming a solid phase. The amount of light emitted upon chemical reaction is directly proportional to the TSH concentration.[5]
-
For FT4/FT3 (Competitive Assay): The patient's serum is incubated with a specific antibody to the hormone and a known amount of the hormone labeled with an enzyme or a chemiluminescent molecule. The patient's unlabeled hormone competes with the labeled hormone for binding sites on the antibody. The amount of signal generated is inversely proportional to the concentration of the free hormone in the sample.[6]
-
-
Data Analysis: A standard curve is generated using calibrators of known concentrations. The concentration of the hormone in the patient samples is determined by interpolating their signal on the standard curve.
Protocol 2: Assessment of Bone Turnover Markers (e.g., Bone Alkaline Phosphatase - BAP)
Objective: To measure the level of bone-specific alkaline phosphatase in serum as an indicator of osteoblastic activity and bone formation rate.
Methodology: Enzyme Immunoassay (EIA)
-
Sample Preparation: Serum is collected and stored as described in Protocol 1.
-
Assay Principle: A solid-phase enzyme immunoassay based on the sandwich principle.
-
Microplate wells are coated with a monoclonal antibody specific for BAP.
-
Patient serum is added to the wells, and any BAP present binds to the antibody.
-
After a washing step to remove unbound substances, a second, enzyme-conjugated monoclonal antibody that recognizes a different epitope on the BAP molecule is added.
-
Following another wash, a substrate solution is added, which is converted by the enzyme to produce a colored product.
-
-
Detection: The intensity of the color is measured using a microplate reader at a specific wavelength. The concentration of BAP is directly proportional to the color intensity and is determined from a standard curve.
Mandatory Visualizations
Signaling Pathway: The Hypothalamic-Pituitary-Thyroid (HPT) Axis
Caption: Negative feedback loop of the HPT axis and the influence of exogenous L-Thyroxine.
Experimental Workflow: Clinical Trial for L-Thyroxine Efficacy
Caption: A typical workflow for a randomized controlled trial comparing different TSH targets.
Conclusion
The validation of TSH suppression as the sole marker for L-Thyroxine efficacy is context-dependent. While it remains a critical therapeutic target in high-risk thyroid cancer patients to minimize recurrence, its application in the broader hypothyroid population requires careful consideration of its limitations. Evidence suggests that achieving a normal TSH level does not always guarantee a euthyroid state at the tissue level, as indicated by persistent abnormalities in other biochemical markers such as FT3 and lipid profiles. Furthermore, aggressive TSH suppression is associated with adverse effects on bone and cardiovascular health.
For drug development and clinical research, a multi-faceted approach to assessing L-Thyroxine efficacy is recommended. This should include not only TSH but also FT4, FT3, and a panel of tissue-specific biomarkers, alongside patient-reported outcomes and clinical assessments. This comprehensive evaluation will provide a more accurate and holistic understanding of the therapeutic effects of L-Thyroxine and novel thyroid hormone replacement therapies.
References
- 1. Restoration of euthyroidism with levothyroxine: implications of etiology of hypothyroidism and the degree of residual endogenous thyroid function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Markers Reflecting Thyroid Function in Athyreotic Patients on Levothyroxine Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nice.org.uk [nice.org.uk]
- 4. Frontiers | Levothyroxine therapy in thyroidectomized patients: ongoing challenges and controversies [frontiersin.org]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. linear.es [linear.es]
A Comparative Guide to the Thermal Stability of L-Thyroxine and L-Thyroxine Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability between pure L-thyroxine (THY) and its sodium salt, L-thyroxine sodium (THYSS), often found in pharmaceutical formulations as a hydrate. Understanding the thermal characteristics of these compounds is critical for the development of stable and effective drug products. This comparison is supported by experimental data from thermoanalytical and chromatographic techniques.
Quantitative Data Summary
The thermal stability of L-thyroxine and its sodium salt can be quantitatively assessed by comparing their melting points and decomposition behaviors under controlled heating.
| Parameter | L-Thyroxine (THY) | L-Thyroxine Sodium (THYSS) | Reference |
| Melting Point (°C) | 235.5 (decomposes) | 207-210 (decomposes) | [1][2][3][4] |
| Decomposition Onset (°C) | ~260 | ~156 (anhydrous) | [5][6] |
| Key Decomposition Steps (TG/DTG) | Single main degradation process | Multiple steps including dehydration and subsequent decomposition | [6][7] |
Note: L-thyroxine sodium is often found as a pentahydrate, and its thermal profile is complex due to the initial loss of water molecules before the decomposition of the active pharmaceutical ingredient (API).[6][7]
Thermal Analysis Comparison
A study investigating the thermal stability of pure L-thyroxine (THY) and L-thyroxine sodium salt hydrate (THYSS) provides insights into their different degradation behaviors.[8] While both are sensitive to heat, the sodium salt, typically in its pentahydrate form, exhibits a more complex thermal profile due to the initial loss of water.[6][7]
L-Thyroxine Sodium (as pentahydrate): The thermogravimetric analysis (TGA) of L-thyroxine sodium pentahydrate reveals a multi-step degradation process.[6] The initial weight loss, occurring between approximately 35°C and 103°C, corresponds to the loss of water molecules.[6] Following dehydration, the anhydrous form remains stable up to around 156°C before decomposition begins.[6] Differential scanning calorimetry (DSC) confirms these transitions with endothermic peaks corresponding to water removal.[9]
L-Thyroxine: In contrast, pure L-thyroxine exhibits a more straightforward thermal degradation pattern, with a primary decomposition event occurring at a higher temperature compared to the initial degradation of the anhydrous sodium salt.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are synthesized protocols based on established analytical techniques for assessing the thermal stability of thyroxine compounds.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This method is used to determine the thermal stability and decomposition profile of the compounds.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is employed.
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed and placed in an open aluminum crucible.
-
Analysis Conditions:
-
Data Acquisition: Thermogravimetric (TG), derivative thermogravimetric (DTG), and heat flow (HF) curves are recorded simultaneously.[6][10]
High-Performance Liquid Chromatography (HPLC) Stability-Indicating Method
This method is used to quantify the active pharmaceutical ingredient (API) and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a sulfamic acid/sodium hydroxide buffer) and an organic solvent like acetonitrile or a methanol/acetonitrile mixture.[11][12][13]
-
Detection Wavelength: The eluent is monitored at 225 nm or 223 nm.[11][12][13]
-
-
Sample Preparation:
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, samples are subjected to stress conditions such as heat, acid, base, and oxidation.
-
Assay: Accurately weighed samples of the pure drug or formulation are dissolved in a suitable diluent (e.g., a mixture of buffer and methanol) and diluted to a known concentration.[11]
-
-
Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[11][12][13]
Visualizations
Experimental Workflow for Thermal Stability Comparison
Caption: Workflow for comparing thermal stability.
Logical Relationship of Thermal Degradation
Caption: Thermal degradation pathways.
References
- 1. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-thyroxine sodium salt, CAS No. 55-03-8 - iChemical [ichemical.com]
- 3. Levothyroxine Sodium |thyroid hormone| CAS# 20156 |endogenous agonist of Thyroid hormone receptor alpha and beta| L-T4 sodium, LT4 sodium, LT4 sodium, L-Thyroxine sodium| InvivoChem [invivochem.com]
- 4. Cas 55-03-8,Levothyroxine sodium | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal stability of synthetic thyroid hormone l-thyroxine and l-thyroxine sodium salt hydrate both pure and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling L-Thyroxine Sodium x-hydrate
Essential safety and logistical protocols for the handling, storage, and disposal of L-Thyroxine sodium x-hydrate are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.
L-Thyroxine sodium x-hydrate, a synthetic thyroid hormone, requires careful handling due to its potential for biological activity and the risks associated with dust inhalation and skin contact. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is paramount to mitigate exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection escalates with the quantity of L-Thyroxine sodium x-hydrate being handled.
| Exposure Route | Required PPE | Specifications & Conditions |
| Eye/Face Protection | Safety Goggles / Shielded Mask | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Chemical protective goggles with a full seal are recommended.[1][2] |
| Hand Protection | Protective Gloves | Nitrile or low-protein, powder-free latex rubber gloves are suitable.[2] For brief contact, use gloves with a protection class of 3 or higher (>60 min breakthrough time). For prolonged contact, use class 5 or higher (>240 min breakthrough time).[2] |
| Body Protection | Lab Coat / Coveralls | Up to 500g: Standard laboratory coat.[2] Up to 1kg: Disposable, low-permeability lab coat or coverall.[2] Over 1kg / Manufacturing: Disposable, low-permeability coverall with disposable shoe covers. Air-supplied full-body suits may be necessary for advanced protection.[2] Emergencies: A vinyl suit is recommended.[2] |
| Respiratory Protection | Dust Respirator | Not required under normal use conditions with adequate ventilation.[1] A particulate dust respirator is necessary for cleaning up spills or when ventilation is insufficient.[2][3] Consult your Environmental Health & Safety (EHS) staff for specific recommendations.[2] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Immediately call a poison center or doctor.[1][4][5] |
Procedural Guidance: Handling, Storage, and Disposal
Handling Protocol:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to control dust.[3][5]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[1][2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling the material.[3]
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[7]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8]
-
Temperature: Store refrigerated at temperatures between 2°C and 8°C.[3][9]
-
Light: Protect from light by using light-resistant containers.[3][7][8]
-
Incompatibilities: Store away from strong oxidizing agents.[1][2][3][7]
Spill Cleanup Protocol:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains.
-
Personal Protection: Wear appropriate PPE, including a dust respirator, gloves, safety glasses, and protective clothing.[2]
-
Cleanup: Use dry clean-up procedures. Avoid generating dust.[2]
-
Collection: Place the collected material into a suitable, labeled container for hazardous waste disposal.[2]
Disposal Plan:
-
L-Thyroxine sodium x-hydrate and its container are considered hazardous waste and must be disposed of accordingly.[2]
-
All waste disposal must comply with local, state, and federal regulations.[2]
-
Dispose of contents and containers at an approved industrial combustion plant or waste disposal facility.[5] Do not empty into drains or release into the environment.[5]
Caption: Workflow for handling, storage, and disposal of L-Thyroxine.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pccarx.com [pccarx.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. chemos.de [chemos.de]
- 6. merck.com [merck.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Levothyroxine sodium | CAS#:25416-65-3 | Chemsrc [chemsrc.com]
- 9. chembk.com [chembk.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
